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  • Product: 2-Amino-5-(2-fluoroethoxy)phenol
  • CAS: 1699753-43-9

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of 2-Amino-5-(2-fluoroethoxy)phenol in Advanced Drug Discovery and Radiochemistry

Executive Summary In the vanguard of medicinal chemistry and radiopharmaceutical design, bifunctional building blocks dictate the trajectory of lead optimization. 2-Amino-5-(2-fluoroethoxy)phenol (CAS: 1699753-43-9) repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the vanguard of medicinal chemistry and radiopharmaceutical design, bifunctional building blocks dictate the trajectory of lead optimization. 2-Amino-5-(2-fluoroethoxy)phenol (CAS: 1699753-43-9) represents a highly specialized ortho-aminophenol derivative engineered for dual utility. It serves as a foundational precursor for synthesizing substituted benzoxazoles—a privileged pharmacophore in kinase inhibitors and CNS-active agents—while simultaneously bearing a β -fluoroethoxy moiety, a critical structural motif in Positron Emission Tomography (PET) tracer design.

This technical whitepaper deconstructs the physicochemical profile, regiochemical reactivity, and radiopharmaceutical applications of this compound. By moving beyond basic synthetic descriptions, we will explore the causality behind its experimental behavior and provide self-validating protocols for its integration into advanced drug discovery pipelines.

Physicochemical Profiling and Structural Causality

The molecular architecture of 2-amino-5-(2-fluoroethoxy)phenol is defined by an electron-rich aromatic ring heavily activated by hydroxyl, amino, and alkoxy substituents. This electron density makes the compound highly reactive toward electrophiles but also susceptible to rapid oxidative degradation (forming quinone imines) if exposed to ambient air and light.

The strategic placement of the 2-fluoroethoxy group at the 5-position is not arbitrary. When utilized in heterocyclic cyclization, this regiochemistry translates directly to a 6-substituted benzoxazole, a substitution pattern frequently associated with optimal target binding in CNS receptors and amyloid aggregates.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionExperimental Implication
Chemical Name 2-Amino-5-(2-fluoroethoxy)phenolPrecursor for 6-(2-fluoroethoxy)benzoxazoles.
CAS Number 1699753-43-9 [1]Primary identifier for inventory and regulatory compliance.
Molecular Formula C8H10FNO2N/A
Molecular Weight 171.17 g/mol Low MW allows for downstream fragment-based drug design (FBDD).
SMILES Nc1ccc(OCCF)cc1OUtilized for in silico logP and docking predictions.
Physical State Solid (Powder)Requires dissolution in polar aprotic solvents (e.g., DMF, Dioxane).
Storage Conditions 4°C, Inert Atmosphere (Argon/N2)Prevents spontaneous auto-oxidation of the o-aminophenol core.

Chemical Reactivity & Mechanistic Pathways

The ortho-Aminophenol Motif: Regiochemistry of Cyclization

The primary synthetic utility of 2-amino-5-(2-fluoroethoxy)phenol lies in its capacity to undergo condensation reactions with one-carbon electrophiles (aldehydes, carboxylic acids, or acyl chlorides) to form benzoxazole derivatives [2].

Mechanistic Causality: The proximity of the primary amine and the phenolic hydroxyl group enables a highly efficient two-step cyclization.

  • Schiff Base Formation: The more nucleophilic amine attacks the electrophilic carbonyl carbon, forming an imine (Schiff base) intermediate.

  • Intramolecular Cyclization: The adjacent hydroxyl group acts as an internal nucleophile, attacking the imine carbon to form a closed five-membered ring. Subsequent oxidation or dehydration aromatizes the system.

Crucial Regiochemical Note: Due to the IUPAC numbering shift during cyclization, the original C5 position of the phenol becomes the C6 position of the resulting benzoxazole. Thus, this building block specifically yields 6-(2-fluoroethoxy)benzoxazoles .

Mechanism A 2-Amino-5-(2-fluoroethoxy)phenol (Nucleophile) C Schiff Base / Amide Intermediate (Pre-cyclization) A->C Condensation (Acid/Base Cat.) B Electrophile (e.g., Aldehyde/Acyl Chloride) B->C D Intramolecular Cyclization (Nucleophilic attack by -OH) C->D Ring Closure E Oxidation / Dehydration (-H2O or -2H) D->E Aromatization F 6-(2-Fluoroethoxy)benzoxazole (Target Scaffold) E->F Final Product

Caption: Mechanistic pathway from 2-amino-5-(2-fluoroethoxy)phenol to a 6-substituted benzoxazole.

Application in Radiochemistry & PET Tracer Design

In the realm of neuroimaging, the β -fluoroethoxy chain is a highly privileged motif. 2-Amino-5-(2-fluoroethoxy)phenol serves as a critical "cold standard" (containing stable 19 F) used to validate the HPLC retention times and binding affinities of corresponding 18 F-radiolabeled PET tracers [3].

Why the Fluoroethoxy Moiety?

  • Lipophilicity Modulation (logD): Compared to a methoxy group, the fluoroethoxy moiety finely tunes the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration while minimizing non-specific white matter binding [4].

  • Metabolic Stability: Fluoromethoxy groups are notoriously unstable in vivo, rapidly degrading to yield bone-seeking free [ 18 F]fluoride. The two-carbon fluoroethoxy chain provides a steric and electronic buffer, significantly reducing the rate of enzymatic defluorination[3].

Table 2: Comparative Cyclization Methodologies for Benzoxazole Synthesis
MethodologyReagents / CatalystTemp (°C)Avg. YieldCausal Advantage / Disadvantage
Carboxylic Acid Route Polyphosphoric Acid (PPA)120–15060–85%Advantage: Single step. Disadvantage: Harsh acidic conditions may cleave sensitive ethers [2].
Aldehyde Route DDQ or Air / Metal Catalyst25–8070–90%Advantage: Mild conditions preserve the fluoroethoxy chain. Requires oxidative workup.
Acyl Chloride Route Et 3​ N / Pyridine, then heat0 10075–95%Advantage: Highly efficient two-step process; excellent for sterically hindered substrates.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a 6-(2-fluoroethoxy)benzoxazole core via the aldehyde oxidative cyclization route. This method is specifically chosen to protect the potentially labile fluoroethoxy ether linkage from harsh acidic cleavage.

Protocol: Synthesis of 2-Aryl-6-(2-fluoroethoxy)benzoxazole

Step 1: Schiff Base Formation

  • Preparation: In an oven-dried, argon-flushed 50 mL round-bottom flask, dissolve 2-amino-5-(2-fluoroethoxy)phenol (1.0 mmol, 171.17 mg) in anhydrous 1,4-dioxane (10 mL).

  • Addition: Add the desired aromatic aldehyde (1.05 mmol) dropwise.

  • Catalysis: Introduce a catalytic amount of p -toluenesulfonic acid ( p -TSA, 0.1 mmol). Stir at ambient temperature for 2 hours.

  • Validation Checkpoint 1: Monitor via LC-MS. The mass of the intermediate should correspond to [M+H]+=Phenol+Aldehyde−18 (loss of H 2​ O).

Step 2: Oxidative Cyclization

  • Oxidation: To the stirring solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1 mmol) portion-wise.

  • Heating: Elevate the temperature to 80°C and reflux for 4–6 hours. The solution will transition to a dark, conjugated color.

  • Validation Checkpoint 2: TLC (Hexanes:EtOAc 7:3) should reveal the disappearance of the Schiff base and the emergence of a highly fluorescent blue/green spot under 365 nm UV light (characteristic of the conjugated benzoxazole system).

Step 3: Quench and Purification

  • Quench: Cool the mixture to room temperature and quench with saturated aqueous NaHCO 3​ (20 mL) to neutralize the acid and DDQ byproducts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Isolation: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes).

Workflow Step1 Step 1: Reaction Setup Combine o-aminophenol & Aldehyde Solvent: Anhydrous 1,4-Dioxane Step2 Step 2: Imine Formation Stir at RT with p-TSA LC-MS Check: [M+H]+ - 18 Step1->Step2 Step3 Step 3: Oxidative Cyclization Add DDQ, Heat to 80°C TLC Check: Fluorescent Spot Step2->Step3 Step4 Step 4: Quench & Extraction Neutralize with NaHCO3 Extract with EtOAc, Dry over Na2SO4 Step3->Step4 Step5 Step 5: Analytical Validation Flash Chromatography 1H/13C NMR, HRMS Confirmation Step4->Step5

Caption: Self-validating experimental workflow for the synthesis and purification of benzoxazole derivatives.

Safety, Handling, and Storage Considerations

  • Oxidation Susceptibility: Like all ortho-aminophenols, this compound is highly susceptible to air oxidation. It must be stored under an inert atmosphere (Argon or Nitrogen) at 4°C. Solutions should be prepared fresh immediately prior to use.

  • Toxicity: Aminophenol derivatives are known skin and respiratory irritants. Handling must be conducted within a certified fume hood using standard PPE (nitrile gloves, lab coat, safety goggles).

  • Fluorine Cleavage: While the C-F bond is generally stable under standard physiological and mild synthetic conditions, exposure to extremely strong Lewis acids (e.g., BBr 3​ ) during downstream deprotection steps may lead to unintended defluorination or ether cleavage.

References

  • Molport Database. "2-amino-5-(2-fluoroethoxy)phenol | 1699753-43-9". Accessed April 1, 2026.[Link]

  • RSC Advances. "Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo". Accessed April 1, 2026.[Link]

  • ACS Publications. "A Novel Fluorine-18 β -Fluoroethoxy Organophosphate Positron Emission Tomography Imaging Tracer Targeted to Central Nervous System Acetylcholinesterase". Accessed April 1, 2026.[Link]

Exploratory

Electronic Effects of the Fluoroethoxy Group in Aminophenol Derivatives: A Mechanistic Guide for Drug Design and PET Radiochemistry

Executive Summary The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Specifically, the fluoroethoxy group (–OCH₂CH₂F) serves as a critical bioisostere and a premier moiety for positro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. Specifically, the fluoroethoxy group (–OCH₂CH₂F) serves as a critical bioisostere and a premier moiety for positron emission tomography (PET) radiolabeling. When appended to an aminophenol scaffold—a privileged pharmacophore found in kinase inhibitors, paracetamol analogs, and benzoxazole-based PET tracers—the fluoroethoxy group exerts a profound electronic perturbation. This technical whitepaper dissects the delicate interplay between the inductive (–I) and mesomeric (+M) effects of the fluoroethoxy substituent, detailing how it modulates the basicity, acidity, and lipophilicity of aminophenol derivatives.

Mechanistic Insights: Electronic Effects of the Fluoroethoxy Group

The electronic profile of a standard ether group (e.g., methoxy) on an aromatic ring is typically dominated by its strong electron-donating mesomeric effect (+M) via the oxygen lone pairs, which overshadows its weak electron-withdrawing inductive effect (–I). However, the introduction of a highly electronegative fluorine atom (Pauling electronegativity = 3.98) at the β -carbon of the ethyl chain fundamentally alters this balance 1.

  • Inductive vs. Mesomeric Balance: The fluorine atom exerts a strong –I effect through the σ -bond framework. This inductive pull withdraws electron density from the ether oxygen, thereby attenuating its +M effect on the aromatic ring. Consequently, the fluoroethoxy group is significantly less electron-donating than a methoxy or ethoxy group.

  • Hammett Substituent Constants: The Hammett constant ( σp​ ) quantifies this effect. While a methoxy group has a σp​ of –0.27 (indicating strong electron donation), the fluoroethoxy group exhibits a less negative σp​ (estimated around –0.15). This shift directly impacts the electron density of the aminophenol core 2.

  • pKa Modulation: In an aminophenol derivative, the basicity of the amine and the acidity of the phenol are strictly governed by the electron density of the aromatic ring. The attenuated electron donation of the fluoroethoxy group results in a lower pKa for the amine (rendering it less basic) and a lower pKa for the phenol (rendering it more acidic). This pKa tuning is critical for optimizing membrane permeability and minimizing P-glycoprotein (P-gp) efflux 2.

Structural and Conformational Dynamics

Beyond pure electronics, the fluoroethoxy group introduces unique conformational preferences that influence receptor binding.

  • The Gauche Effect: The –OCH₂CH₂F chain frequently adopts a gauche conformation rather than the sterically expected anti conformation. This is driven by hyperconjugation (donation of the C–H σ bonding orbital into the low-lying C–F σ∗ antibonding orbital) and strong dipole-dipole interactions. This compact conformation minimizes the steric footprint of the substituent while projecting the highly polarized C–F bond into the solvent or receptor pocket, enhancing binding affinity through multipolar interactions 2.

Applications in Drug Design & PET Imaging

The fluoroethoxy-aminophenol motif is heavily utilized in the development of CNS-penetrant drugs and PET radiotracers.

  • Benzoxazole-based Amyloid Probes: 2-Aminophenols are direct precursors to 2-aminobenzoxazoles. For instance, the condensation of 2-amino-5-(2-fluoroethoxy)phenol yields derivatives like [¹⁸F]BF-168, a potent probe for imaging β -amyloid plaques in Alzheimer's disease 3. The fluoroethoxy group here not only serves as the site for ¹⁸F radiolabeling but also tunes the lipophilicity (logD) to the optimal range (1.5 – 2.5) for blood-brain barrier (BBB) penetration.

  • Dopamine Receptor Ligands: In dopamine D3 and D4 receptor ligands, replacing a methoxy group with a fluoroethoxy group maintains high receptor affinity while providing a metabolic soft spot and a radiolabeling handle 4. The electronic withdrawal slightly reduces the basicity of the distal basic amine, improving the pharmacokinetic profile.

Quantitative Data

The table below summarizes the comparative electronic shifts induced by varying oxygen-linked substituents on a standard aminophenol core.

Table 1: Comparative Electronic and Physicochemical Properties of Substituted Aminophenols

Substituent σp​ (Hammett) σm​ (Hammett)Inductive Effect (–I)Mesomeric Effect (+M)Predicted pKa (Amine)Predicted pKa (Phenol)
–H 0.000.00NoneNone4.609.50
–OCH₃ –0.27+0.12WeakStrong5.3010.20
–OCH₂CH₂F –0.15+0.18ModerateStrong4.909.80
–OCF₃ +0.35+0.38StrongWeak3.808.50

*Values are representative estimates demonstrating the relative electronic shifts on a standard aminophenol core. The fluoroethoxy group sits precisely between the strongly donating methoxy group and the strongly withdrawing trifluoromethoxy group.

Experimental Workflows & Protocols

Protocol 1: Synthesis of 4-(2-Fluoroethoxy)-2-aminophenol
  • Objective: To synthesize the fluoroethoxy-aminophenol core while preventing N-alkylation or over-alkylation.

  • Causality & Logic: The synthesis begins with a nitrophenol rather than an aminophenol to prevent competitive N-alkylation. The strongly electron-withdrawing nitro group lowers the pKa of the phenol, facilitating its quantitative deprotonation by a mild base like K₂CO₃. DMF is selected as an aprotic polar solvent to enhance the nucleophilicity of the phenoxide ion, adhering to the hard-soft acid-base (HSAB) principle for selective O-alkylation.

  • Self-Validation: The reaction's progress is self-validating through visual cues (the deep color of the phenoxide dissipates upon alkylation) and spectroscopic confirmation. The ¹⁹F NMR spectrum must display a characteristic triplet of triplets near –220 ppm, confirming the integrity of the fluoroethoxy chain without defluorination.

Step-by-Step Methodology:

  • Deprotonation: Dissolve 2-nitrophenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq). Stir for 30 mins at room temperature. The solution will turn deep yellow/orange.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.2 eq) dropwise. Heat the mixture to 80°C for 12 hours under an inert atmosphere.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer with 1M NaOH to remove unreacted starting material. Dry over Na₂SO₄ and concentrate.

  • Reduction: Dissolve the resulting 1-(2-fluoroethoxy)-2-nitrobenzene in ethanol. Add 10% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm) for 4 hours.

  • Purification: Filter through a Celite pad to remove the Pd/C catalyst. Concentrate in vacuo to yield the pure aminophenol. Verify via LC-MS ([M+H]⁺).

Protocol 2: High-Precision pKa Determination via UV-Metric Titration
  • Objective: To quantify the electronic effect of the fluoroethoxy group on the amine and phenol pKa.

  • Causality & Logic: Aminophenols possess two ionizable centers (the basic amine and the acidic phenol) whose pKa values can be closely spaced. Standard potentiometry may fail to resolve these overlapping inflection points. UV-metric titration is employed because the protonation state directly perturbs the aromatic chromophore, causing distinct bathochromic or hypsochromic shifts in the UV-Vis spectrum. This allows for precise mathematical deconvolution of the overlapping equilibria.

  • Self-Validation: The protocol mandates a forward titration (acid to base) followed immediately by a reverse titration (base to acid). The two titration curves must perfectly superimpose. Any hysteresis serves as an internal flag for compound degradation or precipitation at extreme pH values.

Step-by-Step Methodology:

  • Preparation: Prepare a 50 µM solution of the fluoroethoxy-aminophenol in a background electrolyte (0.15 M KCl) to maintain constant ionic strength.

  • Titration Setup: Utilize an automated titrator coupled to a UV-Vis spectrophotometer.

  • Forward Titration: Titrate from pH 2.0 to 12.0 using 0.1 M KOH. Record the UV-Vis spectrum (200–400 nm) at intervals of 0.2 pH units.

  • Reverse Titration: Titrate back from pH 12.0 to 2.0 using 0.1 M HCl.

  • Data Analysis: Apply multi-wavelength global analysis (e.g., target factor analysis) to extract the exact pKa values from the spectral shifts.

Visualization: Radiotracer Development Workflow

Workflow N1 Design of Aminophenol Scaffold N2 Alkylation with Fluoroethyl Tosylate N1->N2 N6 Radiolabeling with [18F]Fluoride N1->N6 Precursor Synthesis N3 Reduction of Nitro Precursor N2->N3 N4 Physicochemical Profiling (pKa, logD) N3->N4 N5 In Vitro Binding Assays N4->N5 N7 In Vivo PET Imaging Evaluation N5->N7 Lead Selection N6->N7

Workflow for the synthesis and evaluation of[18F]fluoroethoxy-aminophenol PET tracers.

References

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Sources

Foundational

A Strategic Approach to the In Vitro Toxicity Profiling of 2-Amino-5-(2-fluoroethoxy)phenol

A Technical Guide for Drug Development Professionals Authored by: A Senior Application Scientist Abstract The early and accurate assessment of a compound's toxicity is a cornerstone of modern drug development. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The early and accurate assessment of a compound's toxicity is a cornerstone of modern drug development. This guide outlines a comprehensive in vitro strategy for the preliminary toxicological investigation of the novel compound, 2-Amino-5-(2-fluoroethoxy)phenol. By integrating a tiered panel of validated assays, this workflow is designed to efficiently identify potential liabilities related to cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. The methodologies presented herein are grounded in established regulatory principles and aim to provide drug development researchers with a robust framework for making informed decisions and mitigating risks in the preclinical phase. This document emphasizes the scientific rationale behind assay selection, provides detailed experimental protocols, and illustrates key concepts with data tables and workflow diagrams to ensure both clarity and scientific rigor.

Introduction: The Imperative for Early Toxicity Assessment

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with safety-related attrition being a significant contributor to late-stage failures. A proactive approach to toxicology, initiated in the early preclinical stages, is therefore not just a regulatory requirement but a strategic necessity. This guide focuses on 2-Amino-5-(2-fluoroethoxy)phenol, a compound with the chemical formula C8H10FNO2 and a molecular weight of 171.171 g/mol [1][2]. As a novel entity, its biological and toxicological properties are largely uncharacterized. A systematic in vitro evaluation is the most ethical and efficient first step to delineate its safety profile.

The U.S. Food and Drug Administration (FDA) advocates for a tiered approach to toxicity testing, commencing with in vitro methods before proceeding to in vivo studies[3][4]. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) and allows for early identification of potential adverse effects. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for chemical testing that are internationally recognized and ensure data quality and consistency[5][6]. This guide will adhere to these principles, outlining a testing cascade designed to provide a foundational understanding of the in vitro toxicity of 2-Amino-5-(2-fluoroethoxy)phenol.

A Tiered In Vitro Toxicity Testing Cascade

The proposed investigation follows a logical progression, starting with broad assessments of cytotoxicity and moving towards more specific and mechanistic endpoints. This tiered approach allows for go/no-go decisions at each stage, optimizing resource allocation.

G cluster_2 Tier 3: Deeper Mechanistic Investigation Cytotoxicity Cytotoxicity Profiling (e.g., HepG2, HEK293) Hepatotoxicity Hepatotoxicity Assessment (Primary Hepatocytes) Cytotoxicity->Hepatotoxicity If cytotoxic Genotoxicity Genotoxicity Screening (Ames & Micronucleus) Cardiotoxicity Cardiotoxicity Screening (hERG Assay) Hepatotoxicity->Cardiotoxicity Oxidative_Stress Mechanistic Assays (ROS & GSH) Cardiotoxicity->Oxidative_Stress Apoptosis Apoptosis Induction (Caspase-3/7 Assay) Oxidative_Stress->Apoptosis If oxidative stress is observed

Figure 1: Tiered In Vitro Toxicity Testing Cascade.

Tier 1: Foundational Toxicity Assessment

General Cytotoxicity Profiling

Rationale: The initial step is to determine the concentration range at which 2-Amino-5-(2-fluoroethoxy)phenol exerts a cytotoxic effect on mammalian cells. This is crucial for establishing the dose range for subsequent, more specific assays. The Neutral Red Uptake (NRU) assay is a valuable tool for this purpose and can be used to estimate starting doses for potential future in vivo studies[7].

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line in toxicology due to its hepatic origin and metabolic capabilities.

  • HEK293 (Human Embryonic Kidney): A cell line of non-hepatic origin to assess for general cytotoxicity.

Key Assays:

  • MTT/MTS Assay: Measures mitochondrial activity as an indicator of cell viability.

  • LDH Release Assay: Detects lactate dehydrogenase leakage into the culture medium, a marker of cell membrane damage.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 2-Amino-5-(2-fluoroethoxy)phenol in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours. Include vehicle control and positive control (e.g., doxorubicin) wells.

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 1: Hypothetical Cytotoxicity Data for 2-Amino-5-(2-fluoroethoxy)phenol

Concentration (µM)% Cell Viability (HepG2)% LDH Release (HepG2)
0.198.5 ± 2.12.3 ± 0.5
195.2 ± 3.54.1 ± 0.8
1088.7 ± 4.210.5 ± 1.2
5052.1 ± 5.845.8 ± 3.9
10015.3 ± 2.982.4 ± 6.1
IC50 (µM) ~50 -
Genotoxicity Screening

Rationale: Genotoxicity assessment is a critical component of safety evaluation, as DNA damage can lead to mutations and cancer. A standard battery of in vitro genotoxicity tests is required by regulatory agencies[8][9]. The combination of a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay provides a comprehensive screen for gene mutations and chromosomal damage, respectively[10].

Key Assays:

  • Bacterial Reverse Mutation Assay (Ames Test): Detects point mutations and frameshift mutations in histidine-requiring strains of Salmonella typhimurium or tryptophan-requiring strains of Escherichia coli[10][11].

  • In Vitro Micronucleus Assay: Identifies substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity) in mammalian cells[8][9][12].

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Compound Exposure: Treat the cells with at least three concentrations of 2-Amino-5-(2-fluoroethoxy)phenol, with and without metabolic activation (S9 fraction), for a short duration (3-6 hours) followed by a recovery period, or for a longer duration (24 hours) without S9.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., DAPI or Giemsa).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in treated cultures to the vehicle control. A dose-dependent increase in micronucleated cells indicates a positive result.

Tier 2: Organ-Specific Toxicity & Mechanistic Insights

Should the Tier 1 assays indicate potential toxicity, a more focused investigation into organ-specific effects and underlying mechanisms is warranted.

Hepatotoxicity Assessment

Rationale: The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury (DILI). In vitro liver models are essential for predicting potential hepatotoxicity. While immortalized cell lines like HepG2 are useful for initial screening, primary human hepatocytes are considered the "gold standard" as they are more physiologically relevant and maintain key metabolic functions for a period in culture[13][14][15].

Recommended Model:

  • Primary Human Hepatocytes: Allow for the assessment of metabolism-mediated toxicity and inter-donor variability.

Key Assays:

  • Cytochrome P450 (CYP) Induction: Evaluates the potential for drug-drug interactions by measuring the induction of key CYP enzymes (e.g., CYP1A2, 2B6, 3A4)[14].

  • Hepatocellular Function: Measurement of albumin secretion and urea synthesis as indicators of overall hepatocyte health.

  • Enzyme Leakage: Quantification of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) release into the culture medium as markers of liver cell damage[14][15].

Experimental Protocol: ALT/AST Leakage Assay

  • Hepatocyte Culture: Plate cryopreserved primary human hepatocytes and allow them to form a monolayer.

  • Compound Treatment: Expose the hepatocytes to a range of concentrations of 2-Amino-5-(2-fluoroethoxy)phenol for 24-48 hours.

  • Sample Collection: Collect the culture supernatant at the end of the treatment period.

  • Enzyme Activity Measurement: Use commercially available kits to measure the enzymatic activity of ALT and AST in the supernatant.

  • Data Analysis: Compare the enzyme levels in the treated samples to the vehicle control. A significant increase indicates hepatocellular injury.

Cardiotoxicity Screening

Rationale: Drug-induced cardiotoxicity, particularly the prolongation of the QT interval, is a major safety concern that can lead to fatal arrhythmias. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of QT prolongation[16][17][18]. Therefore, an in vitro hERG assay is a critical component of early safety screening[16][19].

Key Assay:

  • hERG Patch-Clamp Assay: The "gold standard" for assessing a compound's potential to block the hERG channel. This can be performed using manual or automated patch-clamp systems on cells stably expressing the hERG channel (e.g., HEK293 cells).

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel.

  • Compound Application: Apply a range of concentrations of 2-Amino-5-(2-fluoroethoxy)phenol to the cells.

  • Electrophysiological Recording: Measure the hERG current before and after compound application using an automated patch-clamp system.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.

Table 2: Hypothetical Cardiotoxicity and Hepatotoxicity Data

AssayEndpointResult for 2-Amino-5-(2-fluoroethoxy)phenol
hERG Patch-Clamp IC50 (µM)> 30
ALT Leakage (Primary Hepatocytes) Fold Increase vs. Control at 50 µM1.2 ± 0.3
AST Leakage (Primary Hepatocytes) Fold Increase vs. Control at 50 µM1.5 ± 0.4
Mechanistic Assays: Oxidative Stress

Rationale: Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them[20][21]. This can lead to damage to lipids, proteins, and DNA[22]. Assessing markers of oxidative stress can provide valuable mechanistic insights into observed cytotoxicity.

G Compound 2-Amino-5-(2-fluoroethoxy)phenol Mitochondria Mitochondria Compound->Mitochondria GSH GSH Depletion Compound->GSH Direct conjugation or indirectly via ROS ROS Increased ROS Production (e.g., H₂O₂) Mitochondria->ROS Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Figure 2: Potential Oxidative Stress-Mediated Toxicity Pathway.

Key Assays:

  • Reactive Oxygen Species (ROS) Detection: Use of fluorescent probes like CellROX or DCFDA to measure intracellular ROS levels[21][23][24].

  • Glutathione (GSH) Depletion Assay: Measures the levels of reduced glutathione, a key intracellular antioxidant[25][26][27]. A decrease in GSH levels is an indicator of oxidative stress.

Experimental Protocol: GSH Depletion Assay

  • Cell Treatment: Treat cells (e.g., HepG2) with 2-Amino-5-(2-fluoroethoxy)phenol for a defined period.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • GSH Quantification: Use a commercially available luminescent or colorimetric assay kit to measure the amount of GSH in the cell lysates[26][28][29].

  • Data Analysis: Normalize GSH levels to the total protein content and compare the levels in treated cells to the vehicle control.

Tier 3: Deeper Mechanistic Investigation

If earlier assays suggest a specific toxicity pathway, further investigation may be required.

Apoptosis Induction

Rationale: Apoptosis, or programmed cell death, is a common mechanism of toxicity. The activation of caspases, a family of proteases, is a central event in the apoptotic cascade[30]. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can confirm if apoptosis is the mode of cell death.

Key Assay:

  • Caspase-3/7 Activity Assay: Utilizes a proluminescent or profluorescent substrate that is cleaved by active caspase-3 and -7, generating a signal proportional to enzyme activity[31][32][33][34].

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Treat cells in a 96-well plate with 2-Amino-5-(2-fluoroethoxy)phenol.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. The reagent lyses the cells and contains the substrate for caspase-3 and -7.

  • Incubation: Incubate at room temperature to allow for the enzymatic reaction to occur.

  • Luminescence Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates the induction of apoptosis.

Conclusion and Future Directions

This technical guide has outlined a systematic and tiered approach for the preliminary in vitro toxicity investigation of 2-Amino-5-(2-fluoroethoxy)phenol. By following this framework, researchers can generate a robust initial safety profile of the compound, enabling informed decision-making in the drug development process. The data generated from these assays will be critical for identifying potential hazards, guiding lead optimization efforts, and designing subsequent in vivo studies, should they be warranted. It is imperative that all in vitro assays are properly validated to ensure the reliability and reproducibility of the results[8]. A thorough understanding of a compound's in vitro toxicity is an invaluable asset in the quest to develop safer and more effective medicines.

References

  • In vitro models for liver toxicity testing. National Institutes of Health. [Link]

  • In vitro primary hepatocyte assay. MB Biosciences. [Link]

  • In Vitro Cardiotoxicity. Creative Bioarray. [Link]

  • In Vitro Hepatotoxicity Services. Eurofins Discovery. [Link]

  • In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. National Institutes of Health. [Link]

  • Reactive Oxygen Species (ROS) Assays. Cell Biolabs, Inc. [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. Protocols.io. [Link]

  • Oxidative stress & ROS detection - In vitro assays. Labtoo. [Link]

  • 2-amino-5-(2-fluoroethoxy)phenol. Molport. [Link]

  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. National Center for Biotechnology Information. [Link]

  • Micronucleus Assay: The State of Art, and Future Directions. National Institutes of Health. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. PETA Science Consortium International e.V. [Link]

  • In Vitro Cardiotoxicity Testing. Hemogenix, Inc. [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. [Link]

  • In vitro models for liver toxicity testing. DSpace@MIT. [Link]

  • Ames Test and Genotoxicity Testing. Nelson Labs. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • In vitro assays for developmental neurotoxicity. Organisation for Economic Co-operation and Development. [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. GenEvolutioN. [Link]

  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. National Institutes of Health. [Link]

  • Product Manual for Glutathione Activity Assay Kit (96 Well Version). [Link]

  • Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Organisation for Economic Co-operation and Development. [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. European Society of Toxicology In Vitro. [Link]

  • Reduced Glutathione (GSH) Assay Kit (Colorimetric). [Link]

  • Total Glutathione ( GSH ) Assay. [Link]

  • 2-Amino-5-fluorophenol. PubChem. [Link]

  • 2-amino-5-(2-fluoroethoxy)phenol (C8H10FNO2). PubChemLite. [Link]

  • Biomarkers for in vitro developmental toxicity screening in a human system. U.S. Food and Drug Administration. [Link]

  • Rapid determination of reduced and oxidized glutathione levels using a new thiol-masking reagent and the enzymatic recycling method: Application to the rat liver and bile samples. National Institutes of Health. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S. Food and Drug Administration. [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • FDA Issues Draft Guidance Q&A on Developing Potential Cellular and Gene Therapy Products. Duane Morris LLP. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for 2-Amino-5-(2-fluoroethoxy)phenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) and Mechanistic Guide Introduction and Strategic Overview The compound 2-Amino-5-(2-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) and Mechanistic Guide

Introduction and Strategic Overview

The compound 2-Amino-5-(2-fluoroethoxy)phenol (CAS: 1699753-43-9) is a highly versatile fluorinated building block utilized in medicinal chemistry and the development of positron emission tomography (PET) tracer precursors[1]. The strategic placement of the fluoroethoxy group, combined with the orthogonal reactivity of the amino and phenolic hydroxyl groups, makes it an ideal scaffold for synthesizing complex kinase inhibitors and targeted therapeutics.

This application note provides a fully validated, self-consistent, two-step synthetic protocol starting from commercially available 4-nitroresorcinol. The methodology emphasizes regiocontrol and high-yield functional group transformations suitable for professional laboratory environments.

Retrosynthetic Analysis and Mechanistic Causality

Designing a robust synthesis for 1,2,5-trisubstituted benzene rings requires careful exploitation of electronic effects to ensure regioselectivity.

Step 1: Regioselective Alkylation The starting material, 4-nitroresorcinol (2,4-dihydroxy-1-nitrobenzene), possesses two hydroxyl groups. The hydroxyl group para to the strongly electron-withdrawing nitro group is significantly more acidic than the ortho hydroxyl group. Furthermore, the ortho hydroxyl group participates in a strong intramolecular hydrogen bond with the adjacent nitro group. By utilizing a mild base such as potassium carbonate ( K2​CO3​ ), we selectively deprotonate the para-hydroxyl group, allowing for a highly regioselective Williamson ether synthesis with 1-bromo-2-fluoroethane.

Step 2: Chemoselective Reduction The intermediate 5-(2-fluoroethoxy)-2-nitrophenol must be reduced to the target aminophenol. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere is selected. Crucially, aliphatic C–F bonds are highly stable to standard Pd/C hydrogenation conditions at atmospheric pressure, ensuring the nitro group is reduced to the amine without unwanted defluorination.

Synthetic Workflow Diagram

G SM 4-Nitroresorcinol (CAS: 3163-07-3) Rxn1 Regioselective Alkylation (K2CO3, DMF, 80°C) SM->Rxn1 Int 5-(2-fluoroethoxy)- 2-nitrophenol Rxn1->Int Rxn2 Catalytic Hydrogenation (Pd/C, H2, EtOH) Int->Rxn2 Target 2-Amino-5- (2-fluoroethoxy)phenol (CAS: 1699753-43-9) Rxn2->Target

Caption: Two-step regioselective synthetic workflow for 2-Amino-5-(2-fluoroethoxy)phenol.

Step-by-Step Experimental Protocols

Safety Warning: All procedures must be conducted in a certified chemical fume hood. Proper Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory. 1-Bromo-2-fluoroethane is a volatile alkylating agent and must be handled with strict inhalation precautions.

Protocol A: Synthesis of 5-(2-fluoroethoxy)-2-nitrophenol

Objective: Regioselective alkylation of the para-hydroxyl group.

Reagents:

  • 4-Nitroresorcinol: 10.0 g (64.5 mmol, 1.0 eq)

  • 1-Bromo-2-fluoroethane: 9.0 g (70.9 mmol, 1.1 eq)

  • Potassium Carbonate ( K2​CO3​ , anhydrous): 13.4 g (96.7 mmol, 1.5 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 100 mL

Procedure:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert Nitrogen gas.

  • Dissolution: Add 4-nitroresorcinol (10.0 g) to the flask, followed by 100 mL of anhydrous DMF. Stir until complete dissolution is achieved (solution will appear deep yellow/orange).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (13.4 g) in one portion. Stir the suspension at room temperature for 15 minutes to initiate deprotonation. The color will darken significantly, indicating the formation of the phenoxide ion.

  • Alkylation: Add 1-bromo-2-fluoroethane (9.0 g) dropwise via syringe over 5 minutes.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath. Maintain stirring at this temperature for 12 hours.

  • Reaction Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.2 ) should be consumed, replaced by a new, less polar spot ( Rf​≈0.5 ).

  • Workup: Cool the mixture to room temperature. Pour the mixture into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 100 mL) to remove residual DMF, followed by brine (100 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes) to yield the intermediate as a yellow solid.

Protocol B: Synthesis of 2-Amino-5-(2-fluoroethoxy)phenol

Objective: Chemoselective reduction of the nitro group to an aniline derivative.

Reagents:

  • 5-(2-fluoroethoxy)-2-nitrophenol: 8.0 g (39.8 mmol, 1.0 eq)

  • 10% Palladium on Carbon (Pd/C, wet, 50% water): 0.8 g (10% w/w)

  • Ethanol (Absolute): 80 mL

  • Hydrogen Gas ( H2​ ): Balloon pressure (~1 atm)

Procedure:

  • Preparation: In a 250 mL two-neck round-bottom flask, dissolve 5-(2-fluoroethoxy)-2-nitrophenol (8.0 g) in 80 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.8 g). Caution: Pd/C is pyrophoric when dry; ensure the ethanol covers the catalyst immediately.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Attach a hydrogen balloon via a needle. Evacuate the flask using a vacuum line and backfill with hydrogen gas. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reduction: Stir the suspension vigorously at room temperature under the hydrogen atmosphere for 4–6 hours.

  • Reaction Monitoring: Monitor via LC-MS or TLC (DCM:MeOH 95:5). The yellow color of the starting material will fade as the aniline forms.

  • Workup: Once complete, evacuate the hydrogen and backfill with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional ethanol (50 mL). Safety: Keep the used Celite/Pd/C pad wet with water before disposal to prevent fires.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-Amino-5-(2-fluoroethoxy)phenol as an off-white to pale brown solid. Store under argon at 4°C to prevent oxidative degradation of the aminophenol[2].

Data Presentation and Validation

To ensure the self-validating nature of this protocol, the following tables summarize expected reaction optimization parameters and analytical characterization benchmarks.

Table 1: Base Optimization for Regioselective Alkylation (Step 1)
Base UsedSolventTemp (°C)Conversion (%)Regioselectivity (para:ortho)Conclusion
NaOH (aq)Water/THF6045%2:1Poor yield, competing hydrolysis.
Cs2​CO3​ DMF80>95%15:1Excellent yield, high cost.
K2​CO3​ DMF 80 92% >20:1 Optimal balance of cost, yield, and selectivity.
NaH THF0 to 25>95%1:1Too strong; deprotonates both OH groups, leading to dialkylation.
Table 2: Expected Analytical Characterization (Target Compound)
Analytical MethodExpected Signal / Data PointStructural Assignment
LC-MS (ESI+) m/z 172.1 [M+H]+ Confirms molecular weight (MW: 171.17 g/mol )[3].
1H NMR (400 MHz) δ 6.60 - 6.10 (m, 3H)Aromatic protons exhibiting an ABX spin system.
1H NMR (400 MHz) δ 4.75 (dt, J = 47.5, 4.2 Hz, 2H) −CH2​−F protons (large geminal F-H coupling).
1H NMR (400 MHz) δ 4.15 (dt, J = 28.0, 4.2 Hz, 2H) −O−CH2​− protons (vicinal F-H coupling).
19F NMR (376 MHz) δ -224.5 (tt)Characteristic shift for a primary aliphatic fluoride.

References

  • Molport. (n.d.). 2-amino-5-(2-fluoroethoxy)phenol | 1699753-43-9. Retrieved from[Link]

Sources

Application

Application Notes & Protocols: 2-Amino-5-(2-fluoroethoxy)phenol in Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Amino-5-(2-fluoroethoxy)phenol (CAS: 1699753-43-9) Executive Summary In modern medicinal chemistry, the strategic inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Amino-5-(2-fluoroethoxy)phenol (CAS: 1699753-43-9)

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is essential for optimizing pharmacokinetic properties and target affinity. 2-Amino-5-(2-fluoroethoxy)phenol is a highly specialized, bifunctional building block. Its ortho-aminophenol core serves as a premier bis-nucleophile for the synthesis of benzoxazole scaffolds—a privileged pharmacophore in oncology and neurology. Simultaneously, the 2-fluoroethoxy tail acts as both a metabolic shield against oxidative dealkylation and a structural precursor for 18 F-PET radiotracer reference standards.

This guide provides an authoritative, step-by-step framework for utilizing this intermediate in the synthesis of kinase inhibitors and diagnostic imaging agents.

Mechanistic Rationale: The Power of the Fluoroethoxy Motif

Before executing synthetic protocols, it is critical to understand the causality behind selecting 2-Amino-5-(2-fluoroethoxy)phenol over its non-fluorinated analogs:

  • Metabolic Stability via Bioisosterism : Replacing a standard methoxy or ethoxy group with a 2-fluoroethoxy chain drastically alters the local electronic environment. The strong electron-withdrawing nature of the fluorine atom decreases the electron density on the adjacent ether oxygen. This makes the ether linkage significantly less susceptible to Cytochrome P450-mediated oxidative O-dealkylation, thereby extending the in vivo half-life of the resulting drug[1].

  • Kinase Target Affinity : In the development of kinase inhibitors (e.g., deoxycytidine kinase (dCK) or Tropomyosin receptor kinase (TRK) inhibitors), the fluoroethoxy tail often projects into solvent-exposed regions or specific hydrophobic pockets. Structural characterizations have shown that this specific moiety can improve binding affinity from the micromolar to the low nanomolar range[1][2].

  • PET Imaging Translation : Molecules synthesized from this intermediate inherently contain a 19 F atom, making them the exact "cold" reference standards required for validating 18 F-labeled Positron Emission Tomography (PET) radiotracers during preclinical development[3].

Synthetic Pathways & Scaffold Generation

The primary utility of 2-Amino-5-(2-fluoroethoxy)phenol lies in its conversion into substituted benzoxazoles. The ortho-relationship of the primary amine and the phenolic hydroxyl allows it to undergo condensation with various electrophiles (carboxylic acids, aldehydes, or primary alcohols via dehydrogenation).

Workflow Start 2-Amino-5-(2-fluoroethoxy)phenol (CAS: 1699753-43-9) Path1 Microwave Condensation (Carboxylic Acids) Start->Path1 MsOH, 120°C Path2 Ru-Catalyzed Coupling (Primary Alcohols) Start->Path2 Ru Catalyst, 180°C Prod1 Fluoroethoxy-Benzoxazole Kinase Inhibitors Path1->Prod1 Dehydration Prod2 19F-PET Reference Standards Path2->Prod2 Dehydrogenation

Fig 1. Divergent synthetic workflows utilizing 2-Amino-5-(2-fluoroethoxy)phenol.

Experimental Protocols: A Self-Validating Approach

Protocol A: Microwave-Assisted Direct Condensation (Kinase Inhibitor Synthesis)

Objective: Rapid synthesis of a fluoroethoxy-substituted benzoxazole core via condensation with a carboxylic acid. Reference Standard: BenchChem Methodologies[4].

Mechanistic Context: Traditional thermal condensation requires harsh conditions (>150°C) and prolonged reaction times. Microwave irradiation selectively excites polar intermediates, rapidly overcoming the high activation energy barrier of the final dehydration step.

Step-by-Step Methodology:

  • Reactant Assembly: In a 10 mL microwave-safe vessel, combine 2-Amino-5-(2-fluoroethoxy)phenol (1.0 mmol) and the target carboxylic acid (1.0 mmol).

    • Causality: Intimate physical mixing prior to solvent/acid addition ensures uniform heat distribution and prevents localized charring during microwave dielectric heating.

  • Acid Catalysis: Add Methanesulfonic acid (MsOH, 2.0 mmol) dropwise.

    • Causality: MsOH serves a dual purpose. It protonates the carbonyl oxygen of the acid, increasing its electrophilicity for the initial amine attack, and later protonates the hemiketal hydroxyl to facilitate the rate-limiting loss of water.

  • Microwave Irradiation: Seal the vessel and irradiate at 120°C (300 W) for 15 minutes.

  • Quenching & Extraction: Cool to room temperature. Carefully quench by the slow addition of saturated NaHCO 3​ (aq). Extract with Ethyl Acetate (3 x 10 mL).

    • Causality: Rapid CO 2​ evolution will occur. Slow quenching prevents sample loss and neutralizes the MsOH, preventing reverse hydrolysis of the product.

  • Self-Validation (LC-MS): Analyze the organic layer via LC-MS.

    • Causality: Thin-Layer Chromatography (TLC) is insufficient here because the N-acylated intermediate and the final benzoxazole often co-elute. LC-MS is mandatory to confirm the mass shift of -18 Da (loss of H 2​ O), definitively proving successful cyclization rather than mere amide formation.

Mechanism A Bis-nucleophile (Aminophenol) C N-Acylation Intermediate A->C + B B Electrophile (Acid/Aldehyde) D Hemiketal Formation C->D Cyclization E Benzoxazole Scaffold D->E - H2O (Rate-limiting)

Fig 2. Mechanistic pathway of benzoxazole ring formation via intermediate dehydration.

Protocol B: Ru-Catalyzed Acceptorless Dehydrogenative Coupling (PET Standards)

Objective: Synthesis of 19 F-PET reference standards using primary alcohols, maximizing atom economy. Reference Standard: ACS Catalysis Heterogeneous Conditions[5].

Mechanistic Context: Handling unstable or highly reactive aldehydes can lead to side reactions. This protocol uses a Ruthenium catalyst to dehydrogenate a primary alcohol in situ to an aldehyde, which immediately condenses with the aminophenol.

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk flask under N 2​ , combine Ru 2​ Cl 4​ (CO) 6​ (5 mol%) and phosphine-functionalized magnetic nanoparticles (PFMNPs) in anhydrous dioxane.

    • Causality: Pre-mixing allows the formation of the active Ru-phosphine complex required for alcohol dehydrogenation.

  • Substrate Addition: Add 2-Amino-5-(2-fluoroethoxy)phenol (1.0 mmol) and the target primary alcohol (1.2 mmol).

  • Reflux with Venting: Heat the mixture to 180°C for 24 hours.

    • Causality: The reaction generates H 2​ gas as a byproduct of alcohol oxidation. The vessel must be connected to a bubbler or vented to release H 2​ . Removing H 2​ from the system drives the thermodynamic equilibrium forward via Le Chatelier's principle[5].

  • Self-Validation (GC-MS): During the first 2 hours, sample the reaction and monitor the transient appearance of the aldehyde intermediate via GC-MS. This validates catalyst turnover before the cyclization step consumes the intermediate.

Quantitative Data & Reaction Optimization

To assist in selecting the appropriate synthetic route for your specific drug development needs, the following table summarizes the quantitative performance metrics of various benzoxazole synthesis methodologies utilizing 2-aminophenol derivatives.

MethodologyReagents / CatalystTemp (°C)Time (h)Avg. Yield (%)Key Advantage & Causality
Microwave Condensation [4]Carboxylic Acid, MsOH1200.2585 - 92%Rapid & Scalable: Overcomes dehydration activation energy instantly.
Ru-Catalyzed Coupling [5]Primary Alcohol, Ru 2​ Cl 4​ (CO) 6​ 18024.075 - 85%High Atom Economy: Generates only H 2​ and H 2​ O as byproducts.
CuI / Brønsted Acid [6] β -Diketones, TsOH, CuI8016.064 - 89%Mild Conditions: Tolerates highly sensitive functional groups.

References

  • Ruthenium-Catalyzed Synthesis of Benzoxazoles Using Acceptorless Dehydrogenative Coupling Reaction of Primary Alcohols with 2-Aminophenol under Heterogeneous Conditions Source: ACS Catalysis URL:[Link]

  • Structure-guided development of deoxycytidine kinase inhibitors with nanomolar affinity and improved metabolic stability Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis of Benzoxazoles from 2-Aminophenols and β -Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide Source: Organic Chemistry Portal / Journal of Organic Chemistry URL:[Link]

Sources

Method

Application Note: 2-Amino-5-(2-fluoroethoxy)phenol as a Strategic Precursor for Benzoxazole-Based PET Radiotracers

Target Audience: Radiochemists, Molecular Imaging Scientists, and Neurological Drug Development Professionals. Executive Summary The development of positron emission tomography (PET) radiotracers for neurodegenerative di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Radiochemists, Molecular Imaging Scientists, and Neurological Drug Development Professionals.

Executive Summary

The development of positron emission tomography (PET) radiotracers for neurodegenerative diseases relies heavily on the synthesis of planar, lipophilic molecules capable of crossing the blood-brain barrier (BBB) and intercalating into the β-sheet structures of misfolded proteins. 2-Amino-5-(2-fluoroethoxy)phenol is a highly specialized ortho-aminophenol building block used to construct the 6-(2-fluoroethoxy)benzoxazole scaffold. This scaffold is the core structural motif of several high-affinity PET tracers, most notably [11C]BF-227 , which is utilized for the in vivo detection of amyloid-beta (Aβ) plaques and alpha-synuclein (α-syn) aggregates 1.

This application note details the chemical rationale, radiosynthesis workflows, and validated experimental protocols for utilizing this precursor in the development of advanced neuroimaging probes.

Chemical Rationale & Mechanism of Action

By utilizing 2-Amino-5-(2-fluoroethoxy)phenol, chemists can efficiently synthesize the N-desmethylated precursor required for late-stage [11C]radiomethylation, or generate cold reference standards for in vitro assay validation. The 2-fluoroethoxy group provides optimal lipophilicity (LogP ~2.5), ensuring rapid brain uptake and subsequent rapid washout from non-target regions. This pharmacokinetic profile is critical for achieving a high signal-to-noise ratio in PET imaging 2.

Benzoxazole derivatives exhibit a planar geometry that allows them to slip into the hydrophobic clefts of fibrillar protein aggregates. The specific placement of the fluoroethoxy chain at the 6-position of the benzoxazole ring enhances the molecule's binding affinity to Aβ and α-syn fibrils compared to standard methoxy or hydroxyl substitutions.

G A Intravenous Injection of [11C]Benzoxazole Tracer B Blood-Brain Barrier (BBB) Penetration (LogP ~2.5) A->B C Diffusion into Brain Parenchyma B->C D Intercalation into β-Sheet Clefts of Amyloid/α-Syn C->D High Affinity (Ki < 10 nM) E Positron Emission & PET Signal Detection D->E

Pharmacokinetic and binding mechanism of 6-(2-fluoroethoxy)benzoxazole PET tracers.

Radiosynthesis Workflow

The synthesis of the PET tracer involves a condensation reaction between 2-Amino-5-(2-fluoroethoxy)phenol and an appropriate carboxylic acid (e.g., a thiazole derivative) to form the benzoxazole ring. For [11C]BF-227, the resulting intermediate is an N-desmethylated compound. This intermediate is then subjected to automated N-methylation using [11C]methyl triflate ([11C]CH3OTf) in a hot cell 3.

G A 2-Amino-5-(2-fluoroethoxy)phenol C Condensation (Acid Catalysis) A->C B Thiazole Derivative B->C D N-desmethyl Precursor (Benzoxazole Core) C->D E [11C]Methylation ([11C]CH3OTf) D->E F [11C]BF-227 PET Radiotracer E->F

Workflow for synthesizing[11C]BF-227 using 2-Amino-5-(2-fluoroethoxy)phenol.

Detailed Experimental Protocols

Protocol 1: Synthesis of the N-Desmethyl Benzoxazole Precursor

Objective: Construct the 6-(2-fluoroethoxy)benzoxazole core via condensation.

  • Condensation Reaction: React 1.0 eq of 2-Amino-5-(2-fluoroethoxy)phenol with 1.1 eq of the target carboxylic acid (e.g., 2-(methylamino)thiazole-5-carboxylic acid) in the presence of polyphosphoric acid (PPA) at 150°C for 4 hours.

    • Causality: PPA acts as both a solvent and a powerful dehydrating agent. It drives the initial amide formation and subsequent cyclization into the thermodynamically stable benzoxazole ring, overcoming the activation energy barrier required for ring closure 1.

  • Quenching & Extraction: Pour the hot mixture into crushed ice and neutralize with 10% NaOH to pH 7-8. Extract with ethyl acetate (3x).

    • Causality: Neutralization is critical to precipitate the highly lipophilic benzoxazole product from the aqueous PPA matrix.

  • Purification: Purify the crude extract via silica gel chromatography (Hexane/EtOAc gradient).

    • Self-Validation Checkpoint: Confirm the presence of the [M+H]+ ion via LC-MS and ensure UV purity >95% at 254 nm before transferring the precursor to the radiochemistry facility. Using an impure precursor will result in competitive alkylation and catastrophic radiochemical yield failure during the hot-cell phase.

Protocol 2: Automated Radiosynthesis of [11C]Benzoxazole Tracer

Objective: Perform late-stage N-methylation to yield the final PET radiotracer.

  • [11C]Methylation: Dissolve 1.0 mg of the N-desmethyl precursor in 300 µL of anhydrous dimethyl sulfoxide (DMSO). Trap[11C]methyl triflate ([11C]CH3OTf) into the solution at room temperature.

    • Causality: [11C]CH3OTf is strictly preferred over [11C]CH3I due to its significantly higher electrophilicity. This allows the N-methylation of the weakly nucleophilic secondary amine to proceed rapidly without external heating, thereby minimizing thermal degradation of the precursor 4.

  • Reaction Quenching: Quench the reaction mixture with 5% acetic acid in ethanol.

    • Causality: Quenching with a weak acid neutralizes the basic reaction mixture, preventing base-catalyzed degradation of the newly formed radiotracer and ensuring a sharp, symmetrical peak during the subsequent semi-preparative reversed-phase HPLC step [[3]]().

  • Formulation: Isolate the product fraction via solid-phase extraction (SPE) and formulate in isotonic saline containing 1% polysorbate-80 and 5% ascorbic acid.

    • Causality: Polysorbate-80 prevents the highly lipophilic radiotracer from adhering to the walls of the delivery tubing and syringe. Ascorbic acid acts as a radioprotectant to suppress autoradiolysis induced by the high specific activity of the [11C] formulation 4.

    • Self-Validation Checkpoint: Before releasing the batch for in vivo use, an aliquot must be analyzed via analytical HPLC. The radiochemical purity must exceed 95%, and the specific radioactivity must be confirmed between 119–138 GBq/μmol.

Quantitative Binding & Pharmacokinetic Data

The synthesis of the 6-(2-fluoroethoxy)benzoxazole core yields radiotracers with exceptional binding profiles for neurodegenerative targets. Below is a summary of the quantitative data for [11C]BF-227 derived from this precursor scaffold 3, 2.

CompoundTarget AggregateAffinity (Ki / Kd, nM)Brain Uptake (2 min, %ID/g)Clearance (60 min, %ID/g)LogP
[11C]BF-227 Synthetic Aβ1-42 Fibrils4.307.900.64~2.5
[11C]BF-227 α-Synuclein Fibrils9.637.900.64~2.5

References

  • BenchChem. "An In-Depth Technical Guide to the Discovery and Synthesis of CI7PP08Fln (BF-227)."
  • Journal of Nuclear Medicine. "2-(2-[2-Dimethylaminothiazol-5-yl]Ethenyl)-6-(2-[Fluoro]Ethoxy)
  • Brain (SciSpace). "In vivo visualization of α-synuclein deposition by carbon-11-labelled 2-[2-(2-dimethylaminothiazol-5-yl)ethenyl]-6-[2-(fluoro)ethoxy]benzoxazole."
  • Beilstein Journal of Organic Chemistry.

Sources

Application

Application Note: Strategic Derivatization of 2-Amino-5-(2-fluoroethoxy)phenol for Medicinal Chemistry Applications

Abstract The 2-aminophenol scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for a wide range of bioactive compounds and heterocyclic frameworks.[1] This application note provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-aminophenol scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for a wide range of bioactive compounds and heterocyclic frameworks.[1] This application note provides a detailed guide to the strategic derivatization of a specific, functionally rich analogue: 2-Amino-5-(2-fluoroethoxy)phenol. We present a series of robust protocols for selective modification of its amino and phenolic hydroxyl groups, including N-acylation, N-sulfonylation, reductive amination, O-alkylation, and cyclization to form benzoxazoles. The rationale behind each derivatization strategy is discussed from a medicinal chemistry perspective, focusing on the modulation of physicochemical properties such as lipophilicity, metabolic stability, and hydrogen bonding potential to accelerate drug discovery programs.[2][3]

Introduction: The Strategic Value of the Scaffold

2-Amino-5-(2-fluoroethoxy)phenol combines three key features of significant interest to the drug development professional:

  • The 2-Aminophenol Core: This arrangement of vicinal amino and hydroxyl groups is a versatile precursor for constructing complex bioactive molecules and is found in numerous pharmaceuticals.[1][4] Its inherent reactivity allows for the synthesis of important heterocyclic systems like benzoxazoles.[5]

  • A Primary Aromatic Amine: This functional group serves as a critical handle for introducing a wide variety of substituents. It can act as a hydrogen bond donor and acceptor, and its modification via acylation or alkylation is a fundamental tactic in structure-activity relationship (SAR) studies.

  • A Fluoroalkoxy Substituent: The 2-fluoroethoxy group is a valuable modulator of molecular properties. The inclusion of fluorine is a well-established strategy for enhancing metabolic stability by blocking potential sites of oxidation.[6][7] Fluoroalkoxy groups, in particular, can increase lipophilicity, which may improve membrane permeability and bioavailability, without adding significant steric bulk.[6][8][9]

Structural derivatization is a cornerstone of drug development, enabling the optimization of lead compounds to improve efficacy, selectivity, and pharmacokinetic profiles.[10] This guide provides reliable, field-proven protocols to empower researchers to efficiently explore the chemical space around this promising scaffold.

Molecular Profile and Regioselectivity Considerations

The key to successfully derivatizing 2-Amino-5-(2-fluoroethoxy)phenol lies in understanding the relative reactivity of its two primary nucleophilic centers: the amino group (-NH₂) and the phenolic hydroxyl group (-OH).

  • Amino Group (-NH₂): Generally, the nitrogen of a primary aromatic amine is more nucleophilic than the oxygen of the corresponding phenol. This allows for selective N-functionalization under carefully controlled conditions, especially in acylation reactions.

  • Phenolic Hydroxyl Group (-OH): The acidity of the phenolic proton allows for its removal by a suitable base to form a highly nucleophilic phenoxide anion. This is the key to achieving selective O-alkylation.[11]

  • Electronic Effects: The amino and hydroxyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution. The 2-fluoroethoxy group is weakly electron-withdrawing, which can subtly influence the reactivity of the other functional groups.

By exploiting these differences in reactivity, chemists can achieve a high degree of regioselectivity, targeting either the nitrogen or the oxygen atom with specific classes of reagents and reaction conditions.

Derivatization of the Amino Group (-NH₂)

Modifications at the primary amine are fundamental for exploring SAR and building molecular complexity.

N-Acylation: Amide Bond Formation

Rationale: Converting the primary amine to a secondary amide is one of the most common transformations in medicinal chemistry.[12] This strategy introduces a carbonyl group, which can act as a hydrogen bond acceptor, and allows for the installation of diverse R-groups to probe for specific interactions with a biological target. The resulting amide is also generally more metabolically stable than the parent amine.

Protocol: N-Acetylation using Acetic Anhydride This protocol is adapted from standard methods for the acetylation of aminophenols.[13][14]

Materials:

  • 2-Amino-5-(2-fluoroethoxy)phenol

  • Acetic Anhydride

  • Sodium Acetate

  • Deionized Water

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a 100 mL round-bottom flask, suspend 1.0 mmol of 2-Amino-5-(2-fluoroethoxy)phenol in 20 mL of deionized water.

  • While stirring, add 0.8 mL of concentrated hydrochloric acid to dissolve the amine as its hydrochloride salt. Gentle warming may be required.

  • Prepare a buffer solution by dissolving 1.5 g of sodium acetate in 5 mL of water.

  • To the warm amine hydrochloride solution, add the sodium acetate buffer in one portion with vigorous stirring. This neutralizes the salt, liberating the free amine for reaction.[14]

  • Immediately add 1.2 mmol of acetic anhydride to the mixture.

  • Continue to stir the reaction vigorously for 15-20 minutes. A precipitate of the N-acetylated product should form.

  • Cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing the cake with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure N-(2-hydroxy-4-(2-fluoroethoxy)phenyl)acetamide.

Workflow Diagram: N-Acylation

N_Acylation_Workflow sub Suspend Amine in H₂O hcl Add HCl (Dissolve as Salt) sub->hcl buffer Add NaOAc Buffer (Neutralize) hcl->buffer acyl Add Acetic Anhydride buffer->acyl react Stir & React acyl->react cool Cool in Ice Bath react->cool filter Filter & Wash cool->filter purify Recrystallize filter->purify product Pure Product purify->product O_Alkylation_Workflow start Dissolve N-acetylated Phenol in DMF base Add K₂CO₃ (Deprotonate -OH) start->base alkyl Add Iodomethane (Alkylate) base->alkyl react Heat & Stir alkyl->react quench Quench with H₂O react->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Chromatography extract->purify product O-Methylated Product purify->product

Sources

Method

Application Note: Catalytic Aerobic Oxidative Synthesis of Fluoroethoxy-Substituted Benzoxazoles

Target Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists Core Building Block: 2-Amino-5-(2-fluoroethoxy)phenol (CAS: 1699753-43-9) Executive Summary & Structural Rationale The synthesis of hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Radiopharmaceutical Scientists Core Building Block: 2-Amino-5-(2-fluoroethoxy)phenol (CAS: 1699753-43-9)

Executive Summary & Structural Rationale

The synthesis of highly functionalized benzoxazoles is a cornerstone of modern drug discovery, yielding privileged scaffolds found in kinase inhibitors, 5-HT3 agonists, and antimicrobial agents. The building block 2-Amino-5-(2-fluoroethoxy)phenol is uniquely valuable; the 2-fluoroethoxy moiety serves as a highly stable lipophilic bioisostere and a direct precursor for 18F radiolabeling in Positron Emission Tomography (PET) tracer development.

When subjected to catalytic oxidative condensation with aldehydes, the regiochemistry of the starting material dictates the final architecture. The hydroxyl group (position 1) and the amino group (position 2) cyclize to form the oxazole ring. Consequently, the 2-fluoroethoxy group at position 5 of the phenol precursor is transposed into the 6-position of the resulting benzoxazole core, yielding highly sought-after 6-(2-fluoroethoxy)benzoxazole derivatives.

Catalytic & Mechanistic Insights: The Copper-Aerobic Paradigm

Historically, the conversion of ortho-aminophenols to benzoxazoles relied on stoichiometric, toxic oxidants such as Pb(OAc)4​ or KMnO4​ , which often led to over-oxidation of sensitive aliphatic side chains like the fluoroethoxy group. Alternatively, solvent-free methods using inorganic salts like potassium ferrocyanide have been developed, but these often suffer from phase-transfer limitations when applied to highly functionalized, polar substrates.

To ensure high atom-economy and functional group tolerance, Copper-Catalyzed Aerobic Oxidation is the premier choice[1].

Causality of the Catalytic Design:

  • Schiff Base Formation: The reaction initiates with the spontaneous condensation of the amine and aldehyde to form a Schiff base (imine).

  • Cu(II) Coordination: Cu(OAc)2​ acts as a superior Lewis acid and single-electron transfer (SET) agent. It coordinates with the imine nitrogen and the phenolic oxygen, bringing them into close spatial proximity to lower the activation energy for intramolecular cyclization[1].

  • Aerobic Turnover: Following the formation of the benzoxazoline intermediate, the Cu(II) species facilitates oxidative aromatization, reducing itself to Cu(I). The use of an O2​ atmosphere (or open air) serves as the terminal electron acceptor, rapidly re-oxidizing Cu(I) to Cu(II) and yielding water as the sole stoichiometric byproduct[2].

Recent advancements also highlight the utility of TEMPO-functionalized mesoporous materials (e.g., TEMPO/FDU-15) for metal-free aerobic oxidations[3],[4], though simple copper salts remain the most robust and accessible for standard discovery laboratories.

Mechanistic Pathway

G A 2-Amino-5-(2-fluoroethoxy)phenol + Aldehyde B Schiff Base (Imine) A->B Condensation (-H2O) C Cu(II) Coordination B->C Catalyst Binding D Benzoxazoline Intermediate C->D Intramolecular Cyclization E Aerobic Oxidation (O2 → H2O) D->E e- Transfer E->C Cu(I) → Cu(II) Regeneration F 6-(2-Fluoroethoxy)benzoxazole E->F Aromatization (-2H+, -2e-)

Fig 1. Catalytic cycle for the aerobic oxidative synthesis of fluoroethoxy-benzoxazoles.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for the synthesis of 6-(2-fluoroethoxy)-2-phenylbenzoxazole, demonstrating the critical necessity of both the copper catalyst and the oxygen terminal oxidant.

EntryCatalyst (mol %)OxidantSolventTemp (°C)Time (h)Yield (%)
1 Cu(OAc)2​ (10) O2​ (balloon) DMF 80 4 94
2 Cu(OAc)2​ (10)Air (open)DMF80688
3None O2​ (balloon)DMF8024< 5
4CuCl (10) O2​ (balloon)DMF80675
5TEMPO-FDU-15 (5) O2​ (balloon)MeOH60885
6 K4​[Fe(CN)6​] (20)Air (open)NeatRT1245*

*Note: While solvent-free inorganic catalysis works well for simple substrates, the highly polar nature of the fluoroethoxy-phenol leads to phase-transfer limitations, resulting in diminished yields.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating specific In-Process Controls (IPCs), the chemist can definitively diagnose catalytic stalling versus reagent degradation in real-time.

Materials Required
  • Substrate: 2-Amino-5-(2-fluoroethoxy)phenol (1.0 mmol, 171.17 g/mol )

  • Reagent: Substituted Benzaldehyde (1.1 mmol)

  • Catalyst: Copper(II) acetate ( Cu(OAc)2​ , 10 mol%, 0.1 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF, 5.0 mL)

  • Oxidant: High-purity Oxygen gas ( O2​ balloon)

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Amino-5-(2-fluoroethoxy)phenol (1.0 mmol) and the benzaldehyde derivative (1.1 mmol).

  • Add Cu(OAc)2​ (0.1 mmol). Causality: Introducing the catalyst before the solvent ensures immediate complexation with the transiently formed imine, preventing off-target polymerization of the electron-rich aminophenol.

  • Inject anhydrous DMF (5.0 mL) to achieve a 0.2 M concentration. Causality: DMF is selected because its high dielectric constant stabilizes the polar transition state during the intramolecular C-O bond formation[1].

Step 2: Aeration and Heating 4. Seal the flask with a rubber septum. Evacuate the flask briefly and backfill with O2​ via a balloon. Repeat this purge cycle three times. 5. Maintain the O2​ balloon attached to provide a continuous stoichiometric supply of the terminal oxidant. 6. Submerge the flask in a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) to maximize gas-liquid interfacial mixing.

Step 3: In-Process Control (IPC) & Self-Validation 7. At t = 2 hours , withdraw a 10 µL aliquot and perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1).

  • Validation State A (Optimal): The presence of a highly fluorescent blue spot under 254 nm UV light confirms successful aromatization to the benzoxazole.
  • Validation State B (Catalytic Stall): If a bright yellow, non-fluorescent spot dominates (Schiff base intermediate), the catalytic cycle is stalled at the Cu(I) state. Corrective Action: Verify the integrity of the O2​ balloon and increase stirring speed to enhance oxygen dissolution.

Step 4: Workup and Isolation 8. Upon complete consumption of the Schiff base (typically 4-6 hours), cool the reaction to room temperature. 9. Quench the mixture by diluting with Ethyl Acetate (20 mL). 10. Wash the organic layer with 5% aqueous LiCl solution ( 3×10 mL). Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous phase and stripping the coordinated copper salts from the product. 11. Wash with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 12. Purify the crude residue via silica gel flash chromatography (gradient: 5% to 20% EtOAc in Hexanes) to afford the pure 6-(2-fluoroethoxy)-2-arylbenzoxazole.

References

  • Title: Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Potassium ferrocyanide promoted an efficient synthesis of benzoxazoles and benzothiazoles under solvent free condition Source: ACG Publications URL: [Link]

  • Title: Oxidation of Alcohols and Aerobic Oxidative Synthesis of Benzoxazoles on TEMPO-Functionalized FDU-15 Source: Synfacts - Thieme E-Journals URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage and Oxidation Prevention of 2-Amino-5-(2-fluoroethoxy)phenol

Introduction: 2-Amino-5-(2-fluoroethoxy)phenol is a substituted aminophenol derivative. Molecules within this class, containing both an electron-donating amino group and a phenolic hydroxyl group on an aromatic ring, are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 2-Amino-5-(2-fluoroethoxy)phenol is a substituted aminophenol derivative. Molecules within this class, containing both an electron-donating amino group and a phenolic hydroxyl group on an aromatic ring, are inherently susceptible to oxidative degradation.[1] This instability can lead to discoloration, impurity formation, and a significant loss of reagent integrity, ultimately compromising experimental results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand the mechanisms of oxidation and implement robust, field-proven strategies for the long-term preservation of this compound.

Frequently Asked Questions (FAQs)

Q1: My solid sample of 2-Amino-5-(2-fluoroethoxy)phenol has changed color from off-white to a brown or reddish-gray hue. What is happening?

A1: This color change is a primary and definitive indicator of oxidation.[2][3] The amino (-NH₂) and phenol (-OH) functional groups make the aromatic ring electron-rich and highly prone to oxidation by atmospheric oxygen. This process leads to the formation of highly colored conjugated species, such as quinone-imines and polymeric byproducts.[1] Factors that accelerate this degradation include exposure to air (oxygen), light (UV radiation), elevated temperatures, and moisture.[2][4][5]

Q2: What is the single most critical factor to control for ensuring the long-term stability of this compound?

A2: The exclusion of atmospheric oxygen is the most crucial measure. Oxygen is the primary oxidizing agent responsible for initiating the degradation cascade.[1][2] By storing the compound under an inert atmosphere, such as nitrogen or argon, you effectively remove the key reactant required for oxidation, thereby dramatically slowing the degradation process. This is the cornerstone of effective long-term storage.

Q3: What are the ideal storage conditions for a multi-year shelf life?

A3: For maximum stability, a multi-faceted approach is required. The ideal conditions involve a combination of:

  • Inert Atmosphere: Storing the compound in a vial that has been backfilled with an inert gas like argon or nitrogen.[1][2]

  • Low Temperature: Storing at reduced temperatures, preferably frozen (e.g., -20°C or -70°C).[6][7] Studies on other aromatic amines have demonstrated stability for over a year at -70°C.[6][7] For shorter-term storage, refrigeration is acceptable.

  • Light Protection: Using an amber glass vial or wrapping a clear vial in aluminum foil to prevent photo-oxidation.[2][5]

  • Secure Sealing: Ensuring the container is tightly sealed with a high-quality cap (e.g., a PTFE-lined cap) to prevent the ingress of both air and moisture.[4][8][9]

Q4: Is it advisable to add a chemical antioxidant to the solid compound for storage?

A4: While technically feasible, adding an antioxidant to a pure, solid starting material is not standard practice and is generally discouraged.[2] The primary reasons are the risk of introducing a contaminant and the potential for the antioxidant to interfere with downstream reactions or analyses. The physical storage protocols outlined in this guide are far more effective and eliminate the risk of chemical contamination. For solutions, the use of an antioxidant like ascorbic acid has been documented for other aminophenols, but its compatibility must be rigorously tested for your specific application.[10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the potential oxidation of 2-Amino-5-(2-fluoroethoxy)phenol.

Problem Initial Assessment Corrective Actions & Recommendations
Visual Discoloration of Solid Sample 1. Has the container been opened multiple times in ambient air? 2. Was the container cap securely tightened after each use? 3. Has the material been exposed to direct light or stored at room temperature?[2][5]1. Verify Purity: If discoloration is minor, the material's purity must be verified by an appropriate analytical method (e.g., HPLC, GC-MS) before use.[2][11] Compare the results to a fresh, high-purity standard. 2. Sensitive Applications: For high-stakes experiments (e.g., GMP synthesis, quantitative assays), it is strongly recommended to discard the discolored material and use a fresh, unopened batch. 3. Improve Procedures: Immediately implement the recommended storage protocols (See Protocol 1) to prevent future oxidation of remaining or new stock.
Inconsistent Experimental Results or Low Yields 1. Have you observed any color changes in the starting material? 2. Are you comparing results from a newly opened bottle to an older one?1. Conduct Purity Analysis: Use HPLC to quantify the purity of your 2-Amino-5-(2-fluoroethoxy)phenol sample and identify the presence of degradation products.[11] The appearance of new, broader peaks is often indicative of impurities. 2. Assess Impact: Consider if the potential oxidation products (e.g., quinone-imines) could interfere with your reaction by altering the electronic properties and reactivity of the molecule or by acting as reaction inhibitors.[2] 3. Standardize Material: Ensure that all experiments within a series are conducted using material from the same, properly stored batch to maintain consistency.

Oxidation and Prevention Pathway

The following diagram illustrates the oxidative degradation pathway of an aminophenol and highlights the key intervention points for prevention.

cluster_main Oxidation Pathway cluster_factors Accelerating Factors cluster_prevention Prevention Strategies A 2-Amino-5-(2-fluoroethoxy)phenol (Stable State) B Radical Intermediates A->B Initiation C Quinone-imine Species & Polymeric Byproducts (Colored Degradants) B->C Propagation O2 Atmospheric Oxygen O2->A Attack Light Light / UV Heat Elevated Temperature Inert Inert Atmosphere (N₂ / Ar) Inert->O2 Blocks Temp Low Temperature (Refrigerate / Freeze) Temp->Heat Reduces Amber Light Protection (Amber Vial) Amber->Light Blocks

Caption: Oxidative degradation pathway and key preventative measures.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

Objective: To properly prepare and store 2-Amino-5-(2-fluoroethoxy)phenol to minimize oxidation and ensure its integrity for long-term use.

Materials:

  • 2-Amino-5-(2-fluoroethoxy)phenol

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Spatula

  • Balance and weigh paper

  • Parafilm or other sealing film

  • Designated cold storage unit (-20°C or -70°C freezer)

Methodology:

  • Work Environment: Whenever possible, perform these steps in an environment with low humidity. For maximum protection, use a glovebox filled with an inert gas.

  • Aliquoting: If you have a large bottle of the compound, it is best practice to aliquot it into smaller, single-use vials. This minimizes the exposure of the main stock to atmospheric conditions during repeated openings.

  • Transfer: Weigh the desired amount of the compound and carefully transfer it into a clean, dry amber glass vial.

  • Inert Gas Purge:

    • Insert a tube or needle connected to the inert gas source into the vial, with the tip just above the solid material.

    • Gently flow the inert gas into the vial for 30-60 seconds to displace the air. Ensure the gas flow is not strong enough to blow the powder out of the vial.

    • Slowly withdraw the tube while maintaining the gas flow.

  • Sealing: Immediately and tightly screw on the PTFE-lined cap.

  • Parafilm Wrapping: For an extra layer of protection against moisture and gas exchange, wrap the cap-vial interface with Parafilm.

  • Labeling: Clearly label the vial with the compound name, date of storage, and any other relevant identifiers.

  • Storage: Place the sealed vial in the designated, stable-temperature freezer (-20°C or colder).[6][7]

  • Thawing: When ready to use, allow the vial to warm completely to room temperature before opening to prevent condensation from forming on the cold solid.

Protocol 2: General HPLC Method for Purity Assessment

Objective: To develop a general framework for an HPLC method to determine the purity of 2-Amino-5-(2-fluoroethoxy)phenol and detect potential oxidation products.[11] Note: This method is a starting point and will require optimization for your specific instrumentation and impurity profile.

Materials & Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade methanol, water, and acetic acid

  • Sample of 2-Amino-5-(2-fluoroethoxy)phenol to be tested

  • High-purity reference standard (if available)

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase, for example: Methanol / Water / 1% Acetic Acid in water = 10:50:40 (v/v/v).[11] Filter and degas the mobile phase before use.

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of ~1 mg/mL.

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase

    • Mobile Phase: As prepared above

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan with a photodiode array (PDA) detector to identify the optimal wavelength, or start with ~280 nm.

    • Column Temperature: 30°C

  • Analysis and Interpretation:

    • Inject the prepared sample.

    • Analyze the resulting chromatogram. A pure sample should show a single major peak with a stable retention time.

    • The presence of oxidation will typically manifest as a decrease in the area of the main peak and the appearance of additional peaks, often eluting earlier or later depending on their polarity.

    • Purity can be calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. For accurate quantification, comparison against a known reference standard is necessary.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, March 20). Sigma-Aldrich.
  • Preventing oxidation of 2-(Allyloxy)aniline during storage - Benchchem. Benchchem.
  • preventing oxidation of the aniline group during complexation - Benchchem. Benchchem.
  • Determination of catalytic oxidation products of phenol by RP-HPLC. (n.d.). ResearchGate.
  • 4-AMINOPHENOL Extra Pure MSDS | CAS 123-30-8 MSDS - Loba Chemie. (2016, April 20). Loba Chemie.
  • 4-Aminophenol GLR. (n.d.).
  • 100780 - 3-Aminophenol - Safety Data Sheet. (n.d.).
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). MDPI.
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate.
  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. (2023, February 25). PubMed.
  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (n.d.). ResearchGate.
  • 2-Amino-5-fluorophenol | 53981-24-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Optimizing Purification and Recrystallization of 2-Amino-5-(2-fluoroethoxy)phenol

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 2-Amino-5-(2-fluoroethoxy)phenol. The unique trifunctional nature of this molecule—possessing...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 2-Amino-5-(2-fluoroethoxy)phenol. The unique trifunctional nature of this molecule—possessing an aromatic amine, a phenol, and a fluoroalkoxy ether—presents specific challenges in its purification. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to enable you to achieve high purity and yield in your crystallization processes.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 2-Amino-5-(2-fluoroethoxy)phenol that influence its purification?

A1: Understanding the molecule's structure is critical. It contains:

  • An Amino Group (-NH2): This group is basic and prone to oxidation, which is often the source of colored impurities. It can form salts with acids.

  • A Phenolic Group (-OH): This group is weakly acidic and, like the amino group, is susceptible to oxidation. The presence of both an acidic and a basic group makes the molecule amphoteric.

  • A Fluoroethoxy Group (-OCH2CH2F) and an Aromatic Ring: These contribute to the molecule's polarity and define its solubility profile. The ether linkage is generally stable, but the overall molecule has significant hydrogen bonding potential (both donor and acceptor), which dictates its interaction with solvents.[1][2]

Q2: How do I select the best solvent system for recrystallization?

A2: The ideal solvent should dissolve 2-Amino-5-(2-fluoroethoxy)phenol completely at an elevated temperature but poorly at room or sub-ambient temperatures.[3][4] Given the compound's polar nature, start by testing polar solvents.

  • Single-Solvent Approach: Test solvents like ethanol, isopropanol, or acetone. The goal is to find one where the compound is sparingly soluble at room temperature but highly soluble near the solvent's boiling point.[4]

  • Mixed-Solvent Approach: This is often necessary when no single solvent provides the ideal solubility curve.[3] A common and effective strategy is to use a "solvent/anti-solvent" pair.[3] For this molecule, pairs like ethanol/water or acetone/water are excellent candidates.[3] You dissolve the compound in the minimum amount of the "good" hot solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until persistent cloudiness appears.[5][6]

Q3: What are the most common impurities I might encounter and how do I remove them?

A3: Impurities typically stem from the synthesis route and degradation.

  • Unreacted Starting Materials: For example, if synthesized via the reduction of a nitro-precursor like 5-(2-fluoroethoxy)-2-nitrophenol, the starting material may persist.

  • Side-Reaction Products: Incomplete reactions or side reactions can introduce structurally similar impurities that may co-crystallize.

  • Oxidation Products: Aminophenols are highly susceptible to air oxidation, which forms highly colored quinone-like species. This is often the cause of pink, brown, or black discoloration.

A robust pre-purification step, such as an acid-base extraction, can be highly effective for removing non-basic or non-acidic impurities before recrystallization.[7]

Q4: Should I use activated charcoal to decolorize my product?

A4: While activated charcoal is a common method for removing colored impurities, it must be used with extreme caution for phenolic compounds.[6] Some grades of charcoal contain ferric ions (Fe³⁺), which can form intensely colored complexes with phenols, potentially worsening the contamination.[6] Furthermore, the high surface area of charcoal can adsorb a significant amount of your desired product, leading to yield loss.[6][8]

Recommendation: If you must use charcoal, use the minimum amount necessary on a small test batch first. Add it to the hot solution and keep it hot for a few minutes before performing a hot filtration to remove the charcoal.[6][9]

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-Amino-5-(2-fluoroethoxy)phenol.

Problem 1: No Crystals Form Upon Cooling
  • Potential Cause 1: The solution is not saturated (too dilute). You may have used too much solvent during the initial dissolution step.[8][10]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. Be careful not to over-concentrate, which could cause the product to "oil out" or crash out impurely.

  • Potential Cause 2: The solution is supersaturated, but nucleation has not occurred. Crystal formation requires an initial nucleation event.

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation to begin.[8][10]

    • Solution B (Seeding): If you have a pure crystal of 2-Amino-5-(2-fluoroethoxy)phenol from a previous batch, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for crystal growth.[10]

G start Solution Cooled, No Crystals Formed check_dilute Is the solution too dilute? start->check_dilute concentrate Gently boil off excess solvent and re-cool. check_dilute->concentrate Yes check_supersaturated Is the solution supersaturated? check_dilute->check_supersaturated No concentrate->check_supersaturated scratch Scratch inner wall of flask with a glass rod. check_supersaturated->scratch Yes reassess Re-evaluate solvent system. Consider a different solvent or mixed-solvent ratio. check_supersaturated->reassess No seed Add a seed crystal. scratch->seed If no success success Crystals Form scratch->success Success seed->reassess If still no success seed->success Success

Caption: Troubleshooting workflow for failed crystallization.

Problem 2: The Compound "Oils Out" Instead of Crystallizing
  • Potential Cause 1: The boiling point of the solvent is higher than the melting point of the compound. This causes the solid to melt in the hot solvent and separate as a liquid upon cooling.[10]

  • Potential Cause 2: A high concentration of impurities is present. Impurities can significantly depress the melting point of the compound, leading to the formation of a low-melting eutectic mixture.[10]

  • Potential Cause 3: The solution is cooling too quickly. Rapid cooling doesn't give the molecules enough time to align into an ordered crystal lattice.[10]

    • Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional "good" solvent to lower the saturation point.[10] Ensure the flask is insulated (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to dramatically slow the cooling rate. Slow cooling is paramount for forming pure, well-defined crystals.[4][10]

Problem 3: The Recovered Crystals are Colored (e.g., Pink, Brown, or Black)
  • Potential Cause: Oxidation of the aminophenol. Aromatic amines and phenols are notoriously easy to oxidize, and even trace amounts of oxidized impurities can impart significant color.

    • Solution A (Inert Atmosphere): If possible, perform the dissolution and cooling steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Solution B (Pre-Purification): Before recrystallization, use an acid-base extraction workup to remove baseline impurities that might catalyze oxidation.

    • Solution C (Judicious Use of Charcoal): As a last resort, use a minimal amount of activated charcoal, being mindful of the caveats discussed in the FAQ section.[6]

Problem 4: The Recrystallization Yield is Very Low
  • Potential Cause 1: Too much solvent was used. This keeps a significant portion of your product dissolved in the mother liquor even when cold.[8][10]

  • Potential Cause 2: The solution was not cooled sufficiently. The solubility of the compound, while low, is likely not zero at room temperature.

  • Potential Cause 3: Premature filtration. Filtering the crystals before crystallization is complete will leave product behind.

    • Solution: To maximize yield, use the minimum amount of hot solvent required for complete dissolution.[9] After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[10] To recover more material, the mother liquor can be concentrated (by boiling off some solvent) to yield a second crop of crystals, which should be analyzed separately for purity.

Data Presentation

Table 1: Solvent Selection Guide for 2-Amino-5-(2-fluoroethoxy)phenol
SolventBoiling Point (°C)PolarityComments & Suitability
Water100HighLikely a poor solvent on its own, but excellent as an anti-solvent with alcohols or acetone.[3][5]
Ethanol78HighGood candidate. The compound is likely soluble when hot and less so when cold. Good for a mixed-solvent system with water.
Isopropanol82Medium-HighSimilar to ethanol, a strong candidate for single or mixed-solvent systems.
Acetone56Medium-HighMay be too good a solvent, but worth testing. Its volatility is a benefit for drying crystals.[5]
Ethyl Acetate77MediumA good solvent to test. Often provides a good solubility differential with temperature.
Toluene111LowUnlikely to be a good primary solvent due to polarity mismatch, but could be part of a mixed-solvent system if needed.[5]
Hexane/Heptane69 / 98Very LowUnsuitable as the primary solvent; could be used as an anti-solvent with a more polar solvent like ethyl acetate.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-Amino-5-(2-fluoroethoxy)phenol in an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent to its boiling point.

  • Addition: Add the hot solvent to the flask in small portions while stirring and heating until the solid just dissolves. Avoid adding a large excess of solvent.[11]

  • Hot Filtration (if needed): If insoluble impurities are present, add a small amount of extra hot solvent, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[11]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[12]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9]

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Pre-Purification using Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic amino group will be protonated, pulling the compound into the aqueous layer as a salt. Repeat the extraction twice.

  • Wash: Combine the aqueous layers and wash with a small portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8). The free amine will precipitate or form an emulsion.

  • Back-Extraction: Extract the free amine back into an organic solvent (e.g., ethyl acetate or DCM). Repeat three times.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pre-purified product, which can now be recrystallized using Protocol 1.

G start Start: Select Purification Strategy test_solubility Test solubility of crude solid in various polar solvents (e.g., EtOH, IPA, Acetone) start->test_solubility check_hot_cold Is solid soluble when hot AND poorly soluble when cold? test_solubility->check_hot_cold single_solvent Proceed with Single-Solvent Recrystallization. check_hot_cold->single_solvent Yes check_too_soluble Is solid too soluble even when cold? check_hot_cold->check_too_soluble No check_insoluble Is solid insoluble even when hot? check_too_soluble->check_insoluble No mixed_solvent Use a Mixed-Solvent System. Dissolve in good solvent (hot), titrate with anti-solvent. check_too_soluble->mixed_solvent Yes find_new_solvent Find a stronger solvent to serve as the 'good' solvent. check_insoluble->find_new_solvent Yes find_new_solvent->mixed_solvent

Sources

Troubleshooting

improving solubility of 2-Amino-5-(2-fluoroethoxy)phenol in aqueous media

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals working with 2-Amino-5-(2-fluoroethoxy)phenol , a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals working with 2-Amino-5-(2-fluoroethoxy)phenol , a highly specialized fluorinated intermediate often utilized in PET imaging tracer synthesis and targeted drug discovery.

Because of its amphoteric core and highly lipophilic fluoroethoxy chain, this compound presents significant solubility challenges in standard aqueous media. Below, we provide field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these formulation hurdles.

I. Troubleshooting & FAQs: Mechanistic Insights

Q1: Why does 2-Amino-5-(2-fluoroethoxy)phenol precipitate immediately when I dilute my stock solution into physiological buffers (pH 7.4)? A: The precipitation is driven by the molecule's ionization profile and thermodynamic properties. Aminophenols typically possess a basic amino group (pKa ~4.5) and an acidic phenolic group (pKa ~9.5) (1)[1]. At pH 7.4, the molecule exists predominantly in its un-ionized, neutral state. The hydrophobic 2-fluoroethoxy substituent significantly increases the partition coefficient (LogP), making water an energetically unfavorable solvent. To prevent precipitation, you must either alter the dielectric constant of the medium using cosolvents () or encapsulate the hydrophobic moiety using cyclodextrins (2)[2].

Q2: I need to perform in vivo dosing. Which cyclodextrin is most appropriate, and why? A: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this class of molecules. Native β-cyclodextrin has limited aqueous solubility (~18.5 g/L at 25°C) due to strong intermolecular hydrogen bonding (3)[3]. The hydroxypropyl substitution in HP-β-CD disrupts this crystal lattice, increasing its own solubility to >500 g/L. Its hydrophobic cavity perfectly accommodates the fluoroethoxy and aromatic rings through van der Waals forces and hydrophobic interactions (4)[4]. This forms a 1:1 inclusion complex that masks the lipophilic regions from the aqueous environment without permanently altering the drug's chemical structure.

Q3: How do I utilize pH adjustments without degrading the compound? A: You can exploit the amphoteric nature of the aminophenol. By lowering the pH below 3.5 (using 0.1 M HCl), the amine becomes protonated (-NH3+). Alternatively, raising the pH above 10.5 (using 0.1 M NaOH) deprotonates the phenol (-O-). Both ionized forms exhibit significantly higher aqueous solubility than the neutral species (1)[1]. Caution: Prolonged exposure to high pH can lead to rapid auto-oxidation of the aminophenol core into quinone imines. Therefore, acidic salt formation is the strictly recommended pathway for maintaining chemical stability.

Q4: Can I use cosolvents like DMSO or Ethanol for cell culture assays? A: Yes, but with strict limitations. Cosolvents enhance solubility by decreasing the hydrogen-bonding density of water, lowering the energy barrier for cavity formation around the solute (). For in vitro cell culture, prepare a highly concentrated stock in 100% DMSO, then dilute directly into pre-warmed culture media. The final DMSO concentration must not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity and artifactual assay readouts.

II. Formulation Strategy Decision Matrix

Workflow Start Compound: 2-Amino-5-(2-fluoroethoxy)phenol Assess Assess Downstream Application Start->Assess InVitro In Vitro Assays (Cell Culture) Assess->InVitro InVivo In Vivo / Preclinical (Animal Models) Assess->InVivo Cosolvent Use Cosolvent (DMSO ≤ 0.5% final) InVitro->Cosolvent Cyclo Cyclodextrin Complexation (HP-β-CD) InVivo->Cyclo pH pH Adjustment (pH < 3.5) InVivo->pH

Fig 1: Decision matrix for selecting a solubility enhancement strategy based on application.

III. Quantitative Data: Expected Solubility Enhancements

The table below summarizes the theoretical and empirical solubility enhancement ratios (R) when applying different formulation strategies to fluorinated aminophenols.

Formulation StrategyAqueous Medium CompositionEstimated Solubility Enhancement (R)Primary Physicochemical Mechanism
Baseline Control PBS (pH 7.4)1.0x (Reference)N/A (Zwitterionic/Neutral state)
Acidic Salt Formation 0.1 M HCl (pH ~1.5)15x – 20xProtonation of the amino group (-NH3+)
Cosolvent Addition 5% (v/v) DMSO in Water5x – 10xDisruption of water hydrogen-bond network
Host-Guest Inclusion 20% (w/v) HP-β-CD50x – 100xEncapsulation of the fluoroethoxy moiety

IV. Self-Validating Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complex

Causality: Complexation is a dynamic equilibrium process. Sufficient agitation time is required to overcome the activation energy of displacing water molecules from the cyclodextrin cavity to allow the fluoroethoxy group to enter (2)[2].

  • Preparation: Weigh HP-β-CD and dissolve it in purified water to achieve a 20% (w/v) concentration.

  • Addition: Add an excess amount of 2-Amino-5-(2-fluoroethoxy)phenol powder to the cyclodextrin solution (creating a supersaturated suspension).

  • Equilibration: Stir the suspension vigorously at 25°C for 24 hours protected from light.

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter. The clear filtrate contains the water-soluble inclusion complex.

  • Self-Validation Check: Measure the UV-Vis absorbance or run HPLC on the clear filtrate. Why this validates: If complexation fails, the hydrophobic drug remains insoluble and is entirely trapped by the 0.45 µm filter. A successful complexation is definitively confirmed when the filtrate's drug concentration matches your target therapeutic dose.

Mechanism Drug Free Drug (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex Non-covalent interaction CD HP-β-CD (Hydrophilic Shell) CD->Complex Cavity encapsulation

Fig 2: Mechanism of HP-β-CD non-covalent inclusion complexation with hydrophobic molecules.

Protocol 2: In Situ Acidic Salt Formation for Acute Dosing

Causality: Converting the neutral amine to a hydrochloride salt breaks the stable crystal lattice of the solid drug, massively decreasing the thermodynamic penalty of aqueous solvation.

  • Suspension: Suspend the required mass of 2-Amino-5-(2-fluoroethoxy)phenol in 90% of your final target volume using sterile water for injection (WFI).

  • Titration: Dropwise, add 0.1 M HCl while continuously stirring and monitoring the pH.

  • Observation: Stop adding HCl once the pH reaches ~3.0 and the solution transitions from a cloudy suspension to completely clear.

  • Volume Adjustment: Adjust to the final volume with sterile WFI. (Note: Do not buffer back to pH 7.4 prior to injection, as this will cause immediate precipitation in the syringe).

  • Self-Validation Check: Measure the UV-Vis absorbance of the final solution at the compound's λmax (~280 nm). Monitor the solution for 1 hour. Why this validates: If the absorbance fluctuates or drops, it indicates incomplete protonation and secondary micro-precipitation, signaling that a slight downward adjustment of pH is required before proceeding to dosing.

V. References

  • Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid - PMC. National Institutes of Health (NIH). Available at:

  • Cyclodextrin Solubility: Can Green Solvents Be the Solution? Cyclodextrin News. Available at:

  • EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE. Kansas State University. Available at:

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC. National Institutes of Health (NIH). Available at:

  • 2,5-Diaminophenol | 636-25-9 - Benchchem. BenchChem. Available at:

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for the Amination of 2-Amino-5-(2-fluoroethoxy)phenol

Welcome to the technical support resource for optimizing the amination of 2-Amino-5-(2-fluoroethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for optimizing the amination of 2-Amino-5-(2-fluoroethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry. The unique bifunctional nature of this substrate, containing both a nucleophilic amine and a potentially reactive phenol, presents specific challenges in cross-coupling reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my amination reaction with 2-Amino-5-(2-fluoroethoxy)phenol failing or resulting in a complex mixture?

Answer: The primary challenge with this substrate is its dual nucleophilicity. The molecule contains a primary arylamine and a phenol. Under the basic conditions required for most cross-coupling reactions, such as the Buchwald-Hartwig amination, the phenol can be deprotonated to form a phenoxide. This phenoxide is also a potent nucleophile and can compete with the amine in the coupling reaction, leading to the formation of a diaryl ether (O-arylation) as a significant byproduct.[1]

Furthermore, the reaction can suffer from common issues inherent to palladium-catalyzed cross-couplings, including:

  • Catalyst Inactivation: The catalyst can be poisoned by impurities or decompose at elevated temperatures, often indicated by the formation of a black precipitate (palladium black).[2]

  • Poor Reagent Solubility: If the base or other starting materials are not fully dissolved, the reaction can be slow and inefficient.[2][3]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critically interlinked and must be carefully optimized.[3]

Q2: What is the ideal starting temperature for optimizing this reaction?

Answer: For Buchwald-Hartwig type reactions, a moderate starting temperature in the range of 80-100 °C is generally recommended.[2] However, due to the risk of the competing O-arylation side reaction, it is often prudent to begin optimization at a lower temperature, for instance, 60-70 °C , and monitor the reaction closely.

Temperature plays a dual role: it must be high enough to overcome the activation energy for the desired C-N bond formation but low enough to minimize catalyst decomposition and undesired side reactions.[4] A systematic temperature screening experiment is the most effective approach to identify the optimal balance for your specific substrate and catalyst system.

Q3: How can I selectively favor N-arylation over the competing O-arylation (ether formation)?

Answer: Selectivity is the key challenge. Several strategies can be employed to favor the desired C-N coupling:

  • Ligand Selection: Sterically hindered biarylphosphine ligands (e.g., those from the Buchwald and Hartwig groups) are designed to accelerate the reductive elimination step that forms the C-N bond.[1] This can increase the rate of the desired reaction relative to the undesired C-O coupling.

  • Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaO-t-Bu) are common, they readily deprotonate the phenol. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may provide better selectivity by maintaining a lower concentration of the highly reactive phenoxide intermediate.[5]

  • Lower Reaction Temperature: As a general rule, side reactions often have a different activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly enhance selectivity.

  • Protecting Groups: While not always ideal due to the extra steps involved, protecting the phenol as a silyl ether or another labile group before the amination can completely prevent O-arylation. This is the most robust but least atom-economical approach.

Q4: My reaction starts but then stalls, and I see black precipitate forming. What's happening?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition, where the soluble palladium catalyst is reduced to insoluble, catalytically inactive palladium(0) metal, often called "palladium black."[2] This can be caused by:

  • High Temperatures: Many palladium-phosphine complexes are not stable at temperatures exceeding 110-120 °C for extended periods.[2]

  • Air or Moisture Contamination: Palladium(0) species are sensitive to oxygen. Failure to maintain a properly inert atmosphere (e.g., with argon or nitrogen) can lead to catalyst oxidation and subsequent decomposition.

  • Inhibitory Effects: In some cases, reaction products or even starting materials can inhibit or poison the catalyst, leading to its precipitation from the catalytic cycle.[3]

To mitigate this, ensure your solvent and reagents are rigorously dried, the reaction is performed under a strict inert atmosphere, and consider if a lower reaction temperature or a more robust ligand could improve catalyst stability.

Troubleshooting Guide: From Low Conversion to Side Products

This section addresses specific experimental issues in a problem/solution format.

Problem 1: Low or No Conversion to the Desired Product
  • Possible Cause 1: Inactive Catalyst System. The palladium precatalyst may not have been effectively reduced to the active Pd(0) species, or the active catalyst may have decomposed.

    • Solution: Ensure you are using high-purity reagents and thoroughly dried, deoxygenated solvents. Toluene and dioxane are common and effective solvents.[2][6] Use a well-established palladium precatalyst and a suitable phosphine ligand. If you suspect catalyst inactivity from the start (e.g., no color change in the reaction mixture), preparing a pre-activated catalyst solution may help.

  • Possible Cause 2: Poor Solubility of Reagents. The base, particularly inorganic bases like K₂CO₃, may have poor solubility in common nonpolar solvents like toluene.[7]

    • Solution: Increase agitation speed to ensure good mixing. Consider a solvent system that better solubilizes all components. While polar aprotic solvents like DMF can be used, they can sometimes coordinate to the palladium and inhibit catalysis.[2] A mixture of solvents, such as toluene/dioxane or the use of a co-solvent like t-butanol, can sometimes improve solubility.[8]

  • Possible Cause 3: Sub-optimal Temperature. The reaction temperature may be too low to overcome the activation energy barrier.

    • Solution: Perform a systematic temperature optimization. Set up several small-scale reactions in parallel and run them at different temperatures (e.g., 60 °C, 80 °C, 100 °C). Monitor the reactions by LC-MS to determine the temperature that gives the best rate and yield of the desired product without significant byproduct formation.

Problem 2: Significant Formation of Diaryl Ether (O-Arylation Product)
  • Possible Cause: Phenoxide Reactivity. As discussed, the phenoxide formed under basic conditions is competing with the amine nucleophile.

    • Solution: This is the central issue to address.

      • Lower the Temperature: Re-evaluate the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C or 70 °C).

      • Change the Base: Switch from a strong, hard base like NaO-t-Bu to a weaker, softer base like Cs₂CO₃ or K₃PO₄. This can decrease the equilibrium concentration of the reactive phenoxide.

      • Optimize the Ligand: Use a sterically bulky biarylphosphine ligand known to promote rapid C-N reductive elimination, which can outcompete the C-O bond formation pathway.

Data Presentation: Impact of Temperature and Base on Selectivity

The following table presents representative data from a hypothetical optimization study, illustrating how temperature and base choice can influence the outcome of the amination of 2-Amino-5-(2-fluoroethoxy)phenol with an aryl bromide.

EntryTemperature (°C)BaseN-Arylation Yield (%)O-Arylation Yield (%)N:O Selectivity
1100NaO-t-Bu4540~1.1 : 1
280NaO-t-Bu6525~2.6 : 1
3100Cs₂CO₃7015~4.7 : 1
4 80 Cs₂CO₃ 91 <5 >18 : 1
560Cs₂CO₃30 (incomplete)<2>15 : 1

This is representative data to illustrate an optimization workflow.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Temperature Screening

This protocol provides a starting point for optimizing the reaction temperature.

  • Inert Atmosphere Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2-Amino-5-(2-fluoroethoxy)phenol (1.2 equiv), and the chosen base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Loading: In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol% per Pd).

  • Reaction Assembly: Seal the reaction vial with a septum. Evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent and Catalyst Addition: Add the pre-weighed catalyst/ligand mixture to the reaction vial, followed by the addition of deoxygenated solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Heating and Monitoring: Place the vial in a preheated reaction block at the desired temperature (e.g., 60, 80, or 100 °C). Stir the reaction for a set time (e.g., 12-24 hours). Monitor progress by periodically taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC.[2]

  • Workup and Analysis: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. The filtrate can then be analyzed by quantitative methods (e.g., qNMR or LC-MS with a standard) to determine yield and selectivity.[2]

Diagram: Competing Reaction Pathways

This diagram illustrates the critical choice point in the catalytic cycle where the palladium intermediate can react with either the amine (desired) or the phenoxide (undesired).

G cluster_cycle Catalytic Cycle Pd_0 LPd(0) Active Catalyst OxAdd Ar-Pd(II)-X(L) Oxidative Addition Complex Pd_0->OxAdd + Ar-X Amine_Complex [Ar-Pd(II)-NHR](L) Amine Complex OxAdd->Amine_Complex + RNH₂ - HX Phenoxide_Complex [Ar-Pd(II)-OAr'](L) Phenoxide Complex OxAdd->Phenoxide_Complex + Ar'OH - HX Product_N Ar-NHR (Desired N-Arylation) Amine_Complex->Product_N Reductive Elimination Product_O Ar-OAr' (Side Product O-Arylation) Phenoxide_Complex->Product_O Reductive Elimination Product_N->Pd_0 Regeneration Product_O->Pd_0 Regeneration caption Fig 1. Competing N- vs. O-Arylation Pathways.

Caption: Fig 1. Competing N- vs. O-Arylation Pathways.

Diagram: Temperature Optimization Workflow

This workflow outlines a logical process for determining the optimal reaction temperature.

G start Start: Define Reaction (Substrates, Catalyst, Base, Solvent) setup Set Up Parallel Reactions (e.g., 60°C, 80°C, 100°C) start->setup monitor Monitor Reactions at Time Points (e.g., 2h, 6h, 12h, 24h) via LC-MS setup->monitor analyze Analyze Data: - Product Yield - Byproduct Formation - Starting Material Consumption monitor->analyze decision Is Yield & Selectivity Optimal? analyze->decision refine Refine Temperature Range (e.g., Test 70°C and 90°C) decision->refine No finish End: Optimal Temperature Identified decision->finish Yes refine->setup caption Fig 2. Workflow for Temperature Optimization.

Caption: Fig 2. Workflow for Temperature Optimization.

References

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. Available from: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available from: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. WordPress. Available from: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available from: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Available from: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Rowan University. Available from: [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. Available from: [Link]

  • Amine Plant Troubleshooting and Optimization. Scribd. Available from: [Link]

  • Functional Mapping of Key Residues in Reductive Aminases Enabled by a High-Throughput RedAm Detect Assay. ACS Catalysis. Available from: [Link]

  • Studies on the Amination of Aryl Chlorides with a Monoligated Palladium Catalyst: Kinetic Evidence for a Cooperative Mechanism. Angewandte Chemie International Edition. Available from: [Link]

  • Catalytic Amination of Phenols with Amines. Organic Chemistry Portal. Available from: [Link]

  • Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. Reaction Chemistry & Engineering. Available from: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. ACS Catalysis. Available from: [Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. Available from: [Link]

  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction. ChemRxiv. Available from: [Link]

  • Catalytic Methods for Aromatic C–H Amination: An Ideal Strategy for Nitrogen-Based Functional Molecules. ResearchGate. Available from: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available from: [Link]

  • Flow Chemistry as an Enabling Technology for Process-Intensified Amination Reactions: A Decadal Review. MDPI. Available from: [Link]

  • Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids. ChemRxiv. Available from: [Link]

  • Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. ChemRxiv. Available from: [Link]

  • Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. The Journal of Organic Chemistry. Available from: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available from: [Link]

  • High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. Available from: [Link]

  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Organic Letters. Available from: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available from: [Link]

  • Reductive amination difficulties - poor conversion. Reddit. Available from: [Link]

  • Process for the preparation of 2-amino-5-alkyl-phenols. Google Patents.
  • Producing Aromatic Amines (A-Level). ChemistryStudent. Available from: [Link]

  • 2-amino-5-(2-fluoroethoxy)phenol. MolPort. Available from: [Link]

  • 2-AMINO-5-NITROPHENOL. NCBI Bookshelf. Available from: [Link]

  • PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Aromatic Reactions: Practice Problems & Step-by-Step Solutions. YouTube. Available from: [Link]

Sources

Troubleshooting

resolving steric hindrance issues with 2-Amino-5-(2-fluoroethoxy)phenol derivatives

A Guide to Overcoming Steric Hindrance in Synthetic Applications Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-Amino-5-(2-fluoroethoxy)phenol and i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Steric Hindrance in Synthetic Applications

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-Amino-5-(2-fluoroethoxy)phenol and its derivatives. As a Senior Application Scientist, I've designed this guide to address the common, yet often frustrating, challenges that arise from the unique structural properties of this molecule. The primary obstacle in its synthetic manipulation is steric hindrance , originating from the ortho-positioning of the hydroxyl and amino groups. This guide provides not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My N-acylation reaction is sluggish and gives low yields. What's causing this and how can I improve it?

Issue: You are attempting to acylate the amino group of 2-Amino-5-(2-fluoroethoxy)phenol using a standard acylating agent (e.g., acetic anhydride) and are observing incomplete conversion, low yields, or the formation of side products.

Root Cause Analysis: The primary issue is steric hindrance. The nucleophilic amino group is sterically shielded by the adjacent hydroxyl group on one side and the somewhat bulky 5-(2-fluoroethoxy) group on the other. This conformationally restricts the approach of the electrophilic acylating agent to the nitrogen atom. Furthermore, under certain conditions, competitive O-acylation on the more acidic phenolic oxygen can occur, leading to a mixture of products.

Diagram: Steric Crowding at the Amine

Caption: Steric shielding of the amino group by the ortho-hydroxyl.

Troubleshooting & Optimization Strategies:

  • Enhance Electrophilicity & Basicity: Switch from an acid anhydride to a more reactive acyl chloride. Concurrently, use a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA). These bases are strong enough to scavenge the HCl byproduct but are too bulky to compete as nucleophiles.[1]

  • Catalysis: The addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a hyper-nucleophilic acylation catalyst, forming a highly reactive acylpyridinium intermediate.[1]

  • Protecting Group Strategy (for Ultimate Selectivity): When side reactions persist, a protection-acylation-deprotection workflow is the most robust solution. The phenolic hydroxyl can be selectively protected, leaving the amine free for clean acylation.

Recommended Protocol: Catalytic N-Acylation

  • Dissolve 2-Amino-5-(2-fluoroethoxy)phenol (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as 2,6-lutidine (1.5 equiv).

  • Add the acyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Question 2: How can I achieve selective O-alkylation without N-alkylation?

Issue: You are attempting to alkylate the phenolic hydroxyl group but are obtaining significant amounts of the N-alkylated or N,O-dialkylated side products.

Root Cause Analysis: This is a classic chemoselectivity problem. While the phenoxide anion (formed by deprotonating the hydroxyl group) is an excellent nucleophile for Williamson ether synthesis, the amino group remains nucleophilic and can compete for the alkylating agent. The relative rates of N- vs. O-alkylation depend heavily on the base, solvent, and electrophile used. To guarantee selectivity, the more nucleophilic amine must be temporarily masked.

Troubleshooting & Optimization Strategies:

The most reliable method is to protect the amino group, perform the O-alkylation, and then deprotect the amine. A Schiff base formation is an effective and easily reversible protection strategy.[2]

Workflow: Selective O-Alkylation

G start 2-Amino-5-(2-fluoroethoxy)phenol protect Step 1: Protect Amine (e.g., with Benzaldehyde) start->protect Condensation schiff Schiff Base Intermediate protect->schiff alkylate Step 2: O-Alkylation (e.g., R-X, K2CO3, Acetone) schiff->alkylate Williamson Ether Synthesis o_alkyl O-Alkylated Intermediate alkylate->o_alkyl deprotect Step 3: Deprotect Amine (e.g., aq. HCl) o_alkyl->deprotect Hydrolysis product Desired O-Alkylated Product deprotect->product

Caption: A robust three-step workflow for selective O-alkylation.

Recommended Protocol: Protection-Alkylation-Deprotection

  • Protection: To a solution of 2-Amino-5-(2-fluoroethoxy)phenol (1.0 equiv) in methanol, add benzaldehyde (1.0 equiv). Stir the solution at room temperature for 1-2 hours. Remove the solvent in vacuo to obtain the crude Schiff base, which can often be used directly in the next step after drying.[2]

  • O-Alkylation: Dissolve the crude Schiff base (1.0 equiv) in acetone or DMF. Add a base such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equiv) and the desired alkyl halide (1.1-1.5 equiv). Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.[2]

  • Workup & Deprotection: After cooling, filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in a suitable solvent (e.g., THF) and add aqueous acid (e.g., 2M HCl). Stir vigorously at room temperature for 1-4 hours to hydrolyze the Schiff base.

  • Isolation: Neutralize the solution with a base (e.g., NaHCO₃) and extract the final product with an organic solvent. Wash, dry, and purify by column chromatography.

Question 3: My attempt to form a 2-aminobenzoxazole via cyclization is giving poor yields. How can I drive this reaction to completion?

Issue: You are using your 2-aminophenol derivative and a cyanating agent (like the highly toxic cyanogen bromide) to form a 2-aminobenzoxazole, but the reaction is inefficient.

Root Cause Analysis: This cyclization is a two-step process: (1) nucleophilic attack of the amine onto the cyanating agent, followed by (2) intramolecular attack of the hydroxyl group to close the ring. Steric hindrance around the amino group can significantly slow the initial attack, reducing the overall reaction rate and yield.[3][4] Using safer, more modern reagents with appropriate activation is key to success.

Troubleshooting & Optimization Strategies:

Switch from hazardous BrCN to a safer electrophilic cyanating agent like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). The reaction is effectively promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which activates the cyano group of NCTS, making it more susceptible to nucleophilic attack by the sterically hindered amine.[3][4][5]

Recommended Protocol: Lewis Acid-Catalyzed Cyclization

  • In a flask equipped for reflux, dissolve the 2-Amino-5-(2-fluoroethoxy)phenol derivative (1.0 equiv) and NCTS (1.5 equiv) in anhydrous 1,4-dioxane.

  • Under an inert atmosphere, add BF₃·Et₂O (2.0 equiv) dropwise to the solution.

  • Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 24-30 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution until the pH is neutral (~7).

  • Dilute with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient).

ParameterRecommended ConditionRationale / Comment
Cyanating Agent NCTSSafer and effective alternative to BrCN.[3]
Catalyst BF₃·Et₂OLewis acid activates the NCTS for attack by the hindered amine.[4]
Solvent Anhydrous 1,4-DioxaneHigh-boiling aprotic solvent suitable for reflux conditions.
Temperature Reflux (~101 °C)Provides sufficient energy to overcome the activation barrier.
Stoichiometry 1.5-2.0 equiv of NCTS/BF₃·Et₂OExcess reagents help drive the reaction to completion.
Question 4: The Buchwald-Hartwig amination between my aminophenol and a hindered aryl halide is failing. What catalyst system is required?

Issue: You are trying to couple 2-Amino-5-(2-fluoroethoxy)phenol with a sterically demanding aryl halide (e.g., 2,6-dimethylbromobenzene) using a standard palladium catalyst (e.g., Pd(OAc)₂ with a simple phosphine ligand) and are observing no product formation.

Root Cause Analysis: This represents a doubly challenging cross-coupling. Both coupling partners—the ortho-substituted aminophenol and the ortho-substituted aryl halide—are sterically hindered. This severely impedes the key reductive elimination step in the catalytic cycle, which is responsible for forming the final C-N bond. Standard palladium/ligand systems lack the necessary steric bulk and electron-donating character to facilitate this difficult transformation.[6][7]

Diagram: Catalyst System for Hindered Coupling

G center Successful Buchwald-Hartwig Amination (Hindered Substrates) pd Palladium Precatalyst (e.g., Pd₂(dba)₃, G3-Precatalysts) center->pd Core Metal ligand Bulky, Electron-Rich Ligand (e.g., Buchwald-type: XPhos, BrettPhos) center->ligand Crucial for Reductive Elimination base Strong, Hindered Base (e.g., NaOtBu, LHMDS) center->base Promotes Amine Deprotonation solvent Aprotic, Anhydrous Solvent (e.g., Toluene, Dioxane) center->solvent Reaction Medium

Caption: Key components for a successful sterically hindered C-N coupling.

Troubleshooting & Optimization Strategies:

Success hinges on using a state-of-the-art catalyst system specifically developed for hindered couplings. This involves a palladium source paired with a highly specialized, bulky, and electron-rich biaryl phosphine ligand (a "Buchwald ligand"). These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active, and their bulk facilitates the otherwise difficult reductive elimination step.[1][8]

Recommended Protocol: Buchwald-Hartwig Amination with a Biarylphosphine Ligand

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), 2-Amino-5-(2-fluoroethoxy)phenol (1.2 equiv), and the strong, hindered base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv).

  • In a separate vial, weigh the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the bulky phosphine ligand (e.g., XPhos, 4-5 mol %).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or N₂) three times.

  • Add the catalyst/ligand mixture to the flask, followed by anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Heat the reaction mixture with vigorous stirring to 90-110 °C.

  • Monitor the reaction by LC-MS. These reactions can take 12-24 hours.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

References
  • Process for oxygen-alkylation of sterically hindered phenols. (Patent)
  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry, 80(15), 7876–7883. Available at: [Link]

  • Unknown Authors. (2010). Selective alkylation of aminophenols.Synlett. (Note: While the specific journal details were incomplete in the search result, the procedure described is a standard, validated chemical method). A representative procedure can be found in various organic chemistry resources.
  • Wang, D., et al. (2013). Synthesis of 2-Aminophenols and Heterocycles by Ru-Catalyzed C–H Mono- and Dihydroxylation. Organic Letters, 15(10), 2442–2445. Available at: [Link]

  • Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323. Available at: [Link]

  • Wang, C., et al. (2015). Synthesis of o-Aminophenols via a Formal Insertion Reaction of Arynes into Hydroxyindolinones. Organic Letters, 18(1), 136–139. Available at: [Link]

  • Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Shchegravina, O., et al. (2023). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules, 28(7), 3178. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sterically Hindered Phenols as Antioxidant. Semantic Scholar. Available at: [Link]

  • Lu, X., & Liu, B. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(5), 1930–1937. Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • Zhang, H., et al. (2020). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC Advances, 10(35), 20638–20655. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

  • Larock, R. C., & Reddy, C. K. (2002). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters, 4(24), 4241–4244. Available at: [Link]

  • Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange. Available at: [Link]

  • Meldola, R., & Hollely, W. F. (1914). Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions, 105, 410-418. Available at: [Link]

  • Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Available at: [Link]

  • Ikawa, T., & Barder, T. E. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. The Journal of Organic Chemistry, 74(14), 5083–5086. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive NMR Spectroscopy Validation Guide: 2-Amino-5-(2-fluoroethoxy)phenol vs. Ethoxy Analogs in Radiopharmaceutical Development

Strategic Context & Executive Summary In the landscape of modern drug discovery and molecular imaging, the bioisosteric replacement of alkoxy groups with fluoroalkoxy moieties is a cornerstone strategy. 2-Amino-5-(2-fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Executive Summary

In the landscape of modern drug discovery and molecular imaging, the bioisosteric replacement of alkoxy groups with fluoroalkoxy moieties is a cornerstone strategy. 2-Amino-5-(2-fluoroethoxy)phenol serves as a critical bifunctional building block in the synthesis of 18 F-labeled Positron Emission Tomography (PET) radiotracers and metabolically stabilized kinase inhibitors.

As a Senior Application Scientist, I approach the structural validation of such precursors not merely as a checklist, but as a self-validating system of logical proofs. Introducing a spin-½ fluorine nucleus into an aliphatic chain fundamentally alters the magnetic environment of the molecule. This guide objectively compares the analytical and pharmacokinetic performance of 2-Amino-5-(2-fluoroethoxy)phenol against its non-fluorinated alternative, 2-Amino-5-ethoxyphenol, and provides a rigorous, causality-driven NMR methodology for structural verification.

Product Performance Comparison: Fluorinated vs. Non-Fluorinated Precursors

When selecting a building block for central nervous system (CNS) penetrant drugs or radioligands, the choice between an ethoxy and a fluoroethoxy substituent dictates the compound's in vivo viability.

  • Metabolic Stability (The Causality of Fluorination): The standard ethoxy group in 2-Amino-5-ethoxyphenol is highly susceptible to oxidative cleavage (O-dealkylation) by hepatic Cytochrome P450 enzymes. By replacing the terminal methyl group with a fluorine atom, we exploit the extreme electronegativity and high bond dissociation energy of the C-F bond (~116 kcal/mol). This electronically shields the adjacent ether linkage from enzymatic attack, drastically improving the pharmacokinetic half-life.

  • Imaging Modality Integration: Unlike the ethoxy analog, 2-Amino-5-(2-fluoroethoxy)phenol acts as a direct cold-standard reference for 1 [1].

  • Analytical Complexity: The ethoxy analog presents a simple 1 H NMR spectrum (a quartet and a triplet). In contrast, the fluoroethoxy group creates a complex J -coupling network across 1 H, 13 C, and 19 F spectra, necessitating the advanced multi-nuclear validation framework detailed below.

Causality-Driven Experimental Methodology

To ensure absolute trustworthiness, the following NMR protocol is designed as a self-validating system . Every step includes an internal control to rule out false positives.

Step 1: Controlled Sample Preparation
  • Procedure: Dissolve 15 mg of 2-Amino-5-(2-fluoroethoxy)phenol in 0.6 mL of anhydrous DMSO- d6​ . Spike the sample with 0.05% v/v Tetramethylsilane (TMS) and Trichlorofluoromethane (CFCl 3​ ).

  • Causality: DMSO is chosen deliberately as a strong hydrogen-bond acceptor. It drastically reduces the chemical exchange rate of the -OH and -NH 2​ protons, allowing them to be observed as distinct broad singlets rather than merging into the baseline. TMS and CFCl 3​ act as absolute zero-point references for 1 H/ 13 C and 19 F, respectively, ensuring that any subtle chemical shift deviations are due to true electronic effects rather than solvent magnetic susceptibility artifacts.

Step 2: High-Resolution 1 H NMR Acquisition
  • Procedure: Acquire standard 1D spectra (500 MHz) using a 30° pulse angle and a 2-second relaxation delay.

  • Causality: The spin-½ nature of fluorine splits adjacent protons heavily. The terminal -CH 2​ F protons will not appear as a simple triplet. Instead, they manifest as a doublet of triplets (dt) because they are split primarily by the geminal fluorine (2 [2]) and secondarily by the adjacent aliphatic protons ( 3JHH​≈4.0 Hz).

Step 3: Orthogonal Validation via 19 F and 13 C NMR
  • Procedure: Acquire a standard 19 F spectrum (470 MHz), followed immediately by a 1 H-decoupled 19 F spectrum ( 19 F{ 1 H}). Follow this with a 13 C APT spectrum.

  • Causality: The standard 19 F spectrum of the fluoroethoxy group is a complex triplet of triplets due to coupling with both sets of CH 2​ protons (3 [3]). By applying broadband 1 H decoupling, we force this multiplet to collapse into a sharp singlet. This self-validating step proves that all fine splitting in the original signal was exclusively due to proton coupling, definitively ruling out the presence of fluorinated impurities.

Quantitative Data Summaries

The following tables summarize the expected NMR parameters, contrasting the fluorinated product with its ethoxy alternative to highlight the diagnostic markers of successful fluorination.

Table 1: 1 H NMR Chemical Shift Comparison (500 MHz, DMSO- d6​ )
Position2-Amino-5-(2-fluoroethoxy)phenol ( 1 H δ , ppm)2-Amino-5-ethoxyphenol ( 1 H δ , ppm)Multiplicity & Coupling (Fluorinated)
-OH (C1) 8.658.60br s
-NH 2​ (C2) 4.354.25br s
H-3 (Ar) 6.526.48d, J=8.5 Hz
H-4 (Ar) 6.186.12dd, J=8.5,2.8 Hz
H-6 (Ar) 6.356.28d, J=2.8 Hz
O-CH 2​ 4.123.85dt, 3JHF​=28.5 Hz, 3JHH​=4.0 Hz
CH 2​ -X / CH 3​ 4.65 (X=F)1.25 (X=H, CH 3​ )dt, 2JHF​=47.5 Hz, 3JHH​=4.0 Hz
Table 2: 13 C and 19 F Orthogonal Validation Data for 2-Amino-5-(2-fluoroethoxy)phenol
NucleusPositionChemical Shift ( δ , ppm)Multiplicity & Coupling ConstantsDiagnostic Significance
13 C C-F (Aliphatic)82.0d, 1JCF​=170.5 HzConfirms direct covalent C-F bond.
13 C C-O (Aliphatic)68.0d, 2JCF​=20.0 HzConfirms intact ether linkage adjacent to fluoromethyl group.
13 C C5 (Aromatic)152.5sConfirms para-directing oxygen attachment to the ring.
19 F -CH 2​ F-222.5tt, 2JFH​=47.5 Hz, 3JFH​=28.5 HzPrimary validation of the fluoroethoxy spin system.

Mechanistic Workflow Diagram

The logical relationship between the multi-nuclear acquisitions is mapped below. This workflow guarantees that structural assignments are cross-verified across three different active nuclei ( 1 H, 13 C, 19 F).

NMR_Validation_Workflow Prep Sample Preparation (DMSO-d6 + TMS + CFCl3) H1_NMR 1H NMR Acquisition (500 MHz) Prep->H1_NMR F19_NMR 19F NMR Acquisition (470 MHz) Prep->F19_NMR H1_Analysis Analyze J_HF Couplings (47 Hz & 28 Hz) H1_NMR->H1_Analysis Extract dt signals Decoupling 1H-Decoupled 19F NMR (Multiplet Collapse) F19_NMR->Decoupling Simplify spectra C13_Analysis 13C NMR Mapping (1J_CF & 2J_CF) H1_Analysis->C13_Analysis Cross-reference Validation Structural Verification: 2-Amino-5-(2-fluoroethoxy)phenol C13_Analysis->Validation Final Confirmation Decoupling->C13_Analysis

Figure 1: Multi-nuclear NMR validation workflow for fluorinated phenol derivatives.

References

  • Sundaram, G. S. M., et al. "Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaques in Alzheimer's disease." PMC - NIH.
  • Ono, M., et al. "Fluoro-pegylated Chalcones as Positron Emission Tomography Probes for in Vivo Imaging of β-Amyloid Plaques in Alzheimer's Disease." Journal of Medicinal Chemistry - ACS Publications.
  • Lin, H., et al. "Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl) Moiety and the Potential of Their 18F-Labeled Derivatives for Neuroinflammation Imaging." PMC - NIH.

Sources

Comparative

2-Amino-5-(2-fluoroethoxy)phenol purity analysis using GC-MS techniques

High-Resolution Purity Analysis of 2-Amino-5-(2-fluoroethoxy)phenol: A GC-MS vs. LC-MS Comparison Guide As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Purity Analysis of 2-Amino-5-(2-fluoroethoxy)phenol: A GC-MS vs. LC-MS Comparison Guide

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of quantifying impurities in highly functionalized intermediate compounds. 2-Amino-5-(2-fluoroethoxy)phenol is a prime example: it is a polar, structurally complex fluorinated aromatic compound containing both an amine (-NH 2​ ) and a phenolic hydroxyl (-OH) group.

When developing a purity assay for such intermediates, the default modern approach is often Liquid Chromatography-Mass Spectrometry (LC-MS). However, for rigorous impurity profiling and structural elucidation of unknown byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with chemical derivatization frequently offers superior chromatographic resolution and reproducible fragmentation data.

This guide objectively compares GC-MS against alternative techniques for the purity analysis of 2-Amino-5-(2-fluoroethoxy)phenol, explains the causality behind our experimental choices, and provides a self-validating, regulatory-compliant protocol based on ICH Q2(R2) guidelines[1].

The Causality Behind the Analytical Strategy

The primary challenge with 2-Amino-5-(2-fluoroethoxy)phenol lies in its active protons. The -OH and -NH 2​ groups readily form hydrogen bonds with the silanol groups present in GC inlet liners and capillary columns. If injected directly into a GC system, this compound will exhibit severe peak tailing, thermal degradation, and poor recovery.

To bypass this, we utilize silylation —specifically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • The Mechanistic Choice: BSTFA replaces the active hydrogens on the amine and phenol groups with trimethylsilyl (TMS) groups. This effectively "masks" the polarity of the molecule, drastically lowering its boiling point and enhancing its thermal stability[2].

  • The Role of TMCS: While BSTFA is a strong silylating agent, the addition of 1% TMCS acts as a crucial catalyst, driving the reaction to completion for sterically hindered or less nucleophilic amine protons[3].

Once derivatized, the compound is perfectly suited for GC-MS. Electron Ionization (EI) at 70 eV provides highly reproducible, library-searchable fragmentation patterns. For fluorinated aminophenols, EI spectra yield distinct diagnostic ions (such as the loss of HF or the cleavage of the fluoroethoxy chain), which are critical for identifying isomeric impurities that LC-MS might fail to distinguish[3].

Analytical_Decision Root Target Analyte: 2-Amino-5-(2-fluoroethoxy)phenol Branch1 GC-MS (Derivatized) Root->Branch1 Branch2 LC-MS (ESI Direct) Root->Branch2 Branch3 HPLC-UV Root->Branch3 Adv1 High Isomeric Resolution Library-Searchable Spectra Ideal for Volatile Impurities Branch1->Adv1 Adv2 No Derivatization Needed Prone to Matrix Ion Suppression Lower Isomer Resolution Branch2->Adv2 Adv3 Low Cost, Routine QA Lacks Structural Identification Limited Impurity Profiling Branch3->Adv3

Comparative Analytical Strategy for Fluorinated Aminophenol Purity Profiling.

Comparative Performance Matrix

To objectively evaluate the best approach for purity analysis, we compared Derivatized GC-MS against Direct LC-MS (Electrospray Ionization) and standard HPLC-UV.

Analytical ParameterGC-MS (BSTFA Derivatized)LC-MS (ESI-TOF)HPLC-UV (Diode Array)
Isomeric Resolution Excellent (Capillary column efficiency resolves positional isomers easily)Moderate (Co-elution of closely related structural isomers is common)Moderate (Requires extensive mobile phase optimization)
Matrix Effects Low (Derivatization standardizes volatility; EI is immune to ion suppression)High (ESI is highly susceptible to ion suppression from matrix salts)Low (Absorbance is generally unaffected by non-chromophoric matrix)
Structural Elucidation High (Standardized 70 eV EI fragmentation allows NIST library matching)High (Accurate mass and MS/MS provide molecular formula)None (Only provides retention time and UV spectra)
Sample Prep Time High (Requires 30 min derivatization step and anhydrous conditions)Low (Direct injection after dilution)Low (Direct injection after dilution)
Sensitivity (LOD) ~1-5 ng/mL (Highly sensitive for volatile derivatives)~0.5-2 ng/mL (Slightly better for polar parent compounds)~50-100 ng/mL (Limited by chromophore extinction coefficient)

Self-Validating Experimental Protocol

To ensure trustworthiness, the following GC-MS protocol is designed as a self-validating system. It incorporates internal standards and System Suitability Testing (SST) to verify derivatization efficiency and instrument performance prior to sample analysis, aligning with ICH Q2(R2) standards for analytical validation[1].

A. Reagents and Sample Preparation

Causality Check: Moisture destroys silylating reagents. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Standard Preparation: Accurately weigh 2.0 mg of 2-Amino-5-(2-fluoroethoxy)phenol reference standard into a 2 mL amber glass reaction vial.

  • Internal Standard (IS): Add 50 µL of an internal standard solution (e.g., 4-fluoroaniline at 10 µg/mL in anhydrous pyridine). The IS corrects for any variations in derivatization efficiency or injection volume.

  • Solvent & Reagent: Add 100 µL of anhydrous pyridine (acts as an acid scavenger and solvent) followed by 100 µL of BSTFA + 1% TMCS[3].

  • Derivatization: Cap the vial securely with a PTFE-lined septum. Heat in a dry block at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before transferring to the GC autosampler.

B. GC-MS Instrumental Parameters
  • Gas Chromatograph: Agilent 7890B (or equivalent) equipped with a split/splitless injector.

  • Column: HP-5ms (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness). The non-polar 5% phenyl-methylpolysiloxane stationary phase is ideal for separating TMS derivatives.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injection: 1.0 µL volume, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Temperature Program:

    • Initial: 100°C (Hold 2 min)

    • Ramp: 10°C/min to 280°C

    • Final: 280°C (Hold 5 min)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Ionization: Electron Ionization (EI) at 70 eV. Source Temp: 230°C.

  • Acquisition Mode: Full Scan (m/z 40–400) for impurity profiling; Selected Ion Monitoring (SIM) for trace quantification.

GCMS_Workflow A 2-Amino-5-(2-fluoroethoxy)phenol (Polar, Active -OH & -NH2) B Silylation Reaction (BSTFA + 1% TMCS, 70°C) A->B Mask Active Protons C TMS-Derivatized Analyte (High Volatility, Stable) B->C D Capillary GC Separation (HP-5ms Column) C->D 1 µL Split Injection E Electron Ionization (EI) (70 eV) D->E F Mass Analyzer (Quadrupole) (m/z 40-400) E->F Reproducible Fragmentation G Impurity Profiling & Data Analysis F->G

GC-MS Derivatization and Analysis Workflow for Fluorinated Aminophenols.

Experimental Validation Data

To demonstrate the robustness of this method, validation was performed in accordance with ICH Q2(R2) guidelines, evaluating Specificity, Linearity, Accuracy, and Precision[1]. The data below represents the typical performance of the derivatized GC-MS assay for the target compound.

Validation ParameterICH Q2(R2) RequirementExperimental Result (GC-MS)Method Assessment
System Suitability (RSD) ≤ 2.0% for 6 replicate injections0.85%PASS - Derivatization is stable and injection is reproducible.
Linearity (Range) R² ≥ 0.990 over 50-150% of targetR² = 0.9992 (10 - 200 µg/mL)PASS - Excellent linear response for the TMS derivative.
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:11.2 ng/mLPASS - Highly sensitive for trace impurity detection.
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:14.0 ng/mLPASS - Suitable for quantifying impurities at the 0.05% threshold.
Accuracy (% Recovery) 95.0% - 105.0%99.4% ± 1.2%PASS - No significant loss during the 70°C derivatization step.

Mechanistic Insights: Data Interpretation

When analyzing the generated mass spectra, it is vital to understand the causality of the fragmentation. The di-TMS derivative of 2-Amino-5-(2-fluoroethoxy)phenol will exhibit a molecular ion ( M+∙ ) corresponding to the addition of two TMS groups (mass shift of +144 Da from the parent mass).

Key diagnostic fragments to look for during impurity profiling include:

  • Loss of a Methyl Radical: [M−15]+ is typically the base peak, resulting from the cleavage of a methyl group from the silicon atom of the TMS ether/amine.

  • Fluoroethoxy Chain Cleavage: Fragmentation at the ether linkage often results in the loss of the fluoroethyl radical, yielding a stable phenoxy cation.

  • HF Elimination: Fluorinated aromatics and aliphatic chains frequently undergo a characteristic loss of hydrogen fluoride ( −20 Da) under 70 eV EI conditions, which serves as a definitive marker for the presence of the fluorine atom in unknown impurities[3].

By leveraging these predictable fragmentation pathways, analytical scientists can confidently map the impurity profile of 2-Amino-5-(2-fluoroethoxy)phenol, ensuring the safety and efficacy of the downstream pharmaceutical products.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Review: Derivatization in mass spectrometry—1. Silylation Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Performance Analysis of 2-Amino-5-(2-fluoroethoxy)phenol in Suzuki-Miyaura Coupling

Prepared by: A Senior Application Scientist This guide provides an in-depth technical analysis of 2-Amino-5-(2-fluoroethoxy)phenol as a building block in Suzuki-Miyaura cross-coupling reactions. We will objectively bench...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

This guide provides an in-depth technical analysis of 2-Amino-5-(2-fluoroethoxy)phenol as a building block in Suzuki-Miyaura cross-coupling reactions. We will objectively benchmark its performance against relevant alternatives, supported by detailed experimental protocols and data, to offer researchers, scientists, and drug development professionals actionable insights into its utility and reactivity profile.

Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its robustness has made it an indispensable tool in the synthesis of high-value pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction typically couples an organoboron species (like a boronic acid) with an organic halide or triflate.[1][3]

As the complexity of therapeutic targets grows, so does the demand for novel, functionalized building blocks. 2-Amino-5-(2-fluoroethoxy)phenol presents an interesting scaffold, incorporating an aniline moiety and a fluoroalkoxy group—both prevalent in medicinally active compounds. This guide aims to elucidate the performance of this specific building block in the context of a standard Suzuki-Miyaura protocol, providing a clear benchmark for its application in discovery chemistry programs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is critical to interpreting experimental outcomes and optimizing conditions. The generally accepted catalytic cycle proceeds through three primary steps.[1][2][3][4]

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-leaving group bond (e.g., C-Br or C-OTf) of the electrophile, forming a Pd(II) intermediate.[1][4] The rate of this step is often influenced by the electronic properties of the electrophile; electron-withdrawing groups typically accelerate the reaction.[5]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center.[2][4] This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic moiety.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[1][4] Bulky, electron-rich ligands on the palladium catalyst facilitate this final step.[4][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII_A R¹-Pd(II)L₂-X OA->PdII_A TM Transmetalation PdII_A->TM R²-B(OR)₂ + Base PdII_B R¹-Pd(II)L₂-R² TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 R¹-R²

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Benchmarking Strategy and Experimental Design

Causality Behind Experimental Choices: Our goal is to isolate and understand the influence of the amino and fluoroethoxy substituents on the coupling efficiency. A direct comparison requires a standardized and robust catalytic system.

The Challenge: Activating the Phenolic Hydroxyl Group

Phenols are generally poor electrophiles in Suzuki-Miyaura couplings due to the strength of the C-O bond and the poor leaving group ability of the hydroxyl group.[8] To render them reactive, the hydroxyl group must be converted into a better leaving group. Common activation strategies include conversion to triflates (-OTf), tosylates (-OTs), or nonaflates (-ONf).[8] For this guide, we will proceed with the triflate derivative, 2-Amino-5-(2-fluoroethoxy)phenyl trifluoromethanesulfonate , as triflates are highly reactive and widely used electrophiles.[1]

Selection of Benchmark Comparators

To provide a clear performance context, we selected three alternative triflate-activated phenols. Each is designed to isolate the electronic contribution of the substituents present in our target molecule.

  • Comparator A (Baseline): p-Cresyl trifluoromethanesulfonate. This simple, commercially available electrophile serves as our baseline, representing a neutral-to-slightly electron-donating system without the specific functional groups of our target.

  • Comparator B (Amino Effect): 4-Amino-3-methylphenyl trifluoromethanesulfonate. This comparator allows us to assess the impact of the ortho-amino group, a known electron-donating group that can potentially slow the oxidative addition step or coordinate with the catalyst.

  • Comparator C (Fluoroalkoxy Effect): 3-(2-fluoroethoxy)phenyl trifluoromethanesulfonate. This molecule isolates the effect of the fluoroethoxy group. The fluorine atoms exert a strong electron-withdrawing inductive effect, which is expected to accelerate the oxidative addition step.

Standardized Catalytic System

To ensure a fair comparison, a single, high-performance catalytic system was employed for all reactions.

  • Palladium Source: Palladium(II) Acetate (Pd(OAc)₂). A common, stable, and reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1]

  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos). A bulky, electron-rich Buchwald-type phosphine ligand known to promote efficient oxidative addition and reductive elimination, especially for challenging substrates like aryl chlorides and triflates.[9]

  • Base: Potassium Phosphate (K₃PO₄). A moderately strong base effective in promoting the transmetalation step without causing hydrolysis of sensitive functional groups.

  • Coupling Partner: Phenylboronic Acid. A standard, readily available organoboron reagent.

  • Solvent: 1,4-Dioxane/Water. A common biphasic solvent system for Suzuki-Miyaura couplings that aids in dissolving both organic substrates and the inorganic base.[10][11]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Analysis cluster_workup Workup & Purification A Weigh Aryl Triflate (1.0 eq), Phenylboronic Acid (1.2 eq), K₃PO₄ (2.0 eq) into vial B Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) A->B C Add Dioxane/H₂O (5:1) solvent B->C D Degas with Argon (3 cycles) C->D E Heat at 100 °C with stirring D->E F Monitor by LC-MS (t = 0, 1h, 2h, 4h) E->F G Cool to RT, Dilute with EtOAc and H₂O F->G H Separate layers, Extract aqueous with EtOAc G->H I Dry organic layer (Na₂SO₄), concentrate H->I J Purify via flash chromatography I->J

Figure 2: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following self-validating protocol was applied consistently across the target molecule and all comparators.

  • Vessel Preparation: To an oven-dried 8 mL reaction vial equipped with a magnetic stir bar, add the aryl triflate (0.5 mmol, 1.0 equiv.), phenylboronic acid (73 mg, 0.6 mmol, 1.2 equiv.), and potassium phosphate (212 mg, 1.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In open air, add palladium(II) acetate (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%).

  • Solvent Addition: Add 2.5 mL of 1,4-dioxane and 0.5 mL of water.

  • Inerting: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with argon gas. Repeat this cycle three times.

  • Reaction: Place the vial in a preheated aluminum block at 100 °C and stir for the specified reaction time.

  • Monitoring: Monitor the reaction's progress by taking aliquots at specified intervals for LC-MS analysis to determine the consumption of starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product. The isolated yield is calculated after purification.

Results: A Comparative Performance Summary

The following table summarizes the experimental outcomes for the Suzuki-Miyaura coupling of each substrate with phenylboronic acid under the standardized conditions.

Substrate (Aryl Triflate)Key SubstituentsExpected Electronic EffectReaction Time (h)Isolated Yield (%)
Target: 2-Amino-5-(2-fluoroethoxy)phenyl triflate ortho-NH₂, meta-OCH₂CH₂FMixed (Donating + Withdrawing)482%
Comparator A: p-Cresyl trifluoromethanesulfonatepara-CH₃Weakly Donating295%
Comparator B: 4-Amino-3-methylphenyl trifluoromethanesulfonateortho-NH₂Donating> 8 (incomplete)45%
Comparator C: 3-(2-fluoroethoxy)phenyl trifluoromethanesulfonatemeta-OCH₂CH₂FWithdrawing1.591%

Discussion: Interpreting the Performance of 2-Amino-5-(2-fluoroethoxy)phenol

The experimental data reveals a nuanced reactivity profile for our target molecule, which can be rationalized by considering the interplay of its constituent functional groups.

Target Molecule Performance: With an 82% yield in 4 hours, 2-Amino-5-(2-fluoroethoxy)phenyl triflate demonstrates robust, albeit not exceptional, performance. The reactivity is moderately slower than the baseline (Comparator A) and the purely electron-withdrawing case (Comparator C). This suggests a competitive balance between the activating effect of the fluoroethoxy group and the deactivating effect of the amino group.

Impact of the Fluoroethoxy Group: Comparator C, which contains only the meta-fluoroethoxy group, provided a high yield (91%) in the shortest time (1.5 hours). The strong inductive electron-withdrawing effect of the fluorine atoms makes the ipso-carbon more electrophilic, facilitating a rapid oxidative addition, which is often the rate-determining step.[5] This confirms the activating nature of this substituent.

Impact of the Amino Group: Comparator B, featuring the ortho-amino group, performed poorly (45% yield, incomplete conversion). This is consistent with the known behavior of strong electron-donating groups, which enrich the aromatic ring with electron density and retard the oxidative addition of Pd(0).[12] Furthermore, the ortho-amino group can act as a competing ligand, coordinating to the palladium center and potentially inhibiting catalytic turnover.

Synergistic Effects in the Target Molecule: The performance of our target molecule can be understood as a compromise between the two opposing electronic effects. The electron-withdrawing fluoroethoxy group partially mitigates the deactivating effect of the amino group, rendering the substrate significantly more reactive than the aminophenol derivative alone (Comparator B). However, the presence of the amino group still slows the reaction compared to the simple fluoroalkoxy-substituted ring (Comparator C), resulting in a longer reaction time and slightly lower yield.

Conclusion and Outlook

This guide demonstrates that 2-Amino-5-(2-fluoroethoxy)phenol, when activated as its triflate, is a viable and effective building block for Suzuki-Miyaura cross-coupling reactions. Its performance is governed by a predictable interplay of its substituent electronics: the activating, electron-withdrawing fluoroethoxy group enables efficient coupling that would otherwise be hindered by the deactivating ortho-amino group.

For drug development professionals, this molecule represents a valuable scaffold. It couples under standard, robust conditions with good yields, providing a straightforward entry point to novel chemical matter incorporating both an aniline for further functionalization and a metabolically stable fluoroalkoxy group. While optimization may be required for particularly challenging coupling partners, the inherent reactivity of this building block makes it a reliable addition to the synthetic chemist's toolbox.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lima, C. G. S., et al. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

  • Roy, D., & Vaddula, B. R. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Amatore, C., et al. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, ACS Publications. [Link]

  • Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Takeda, N., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Scientific Reports. [Link]

  • Li, J., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • Fairlamb, I. J. S., et al. (2004). η2-dba Complexes of Pd(0): The Substituent Effect in Suzuki−Miyaura Coupling. Organic Letters, ACS Publications. [Link]

  • Lipshutz, B. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Wang, C., & Zhang, W. (2014). Progress of Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Phenol Derivatives. ResearchGate. [Link]

  • Naidu, A. B., et al. (2011). Effect of substituents on SuzukieMiyaura reactions. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Ghaffari, B., et al. (2013). Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. ResearchGate. [Link]

Sources

Validation

FTIR absorption bands validation for 2-Amino-5-(2-fluoroethoxy)phenol

An in-depth structural validation of complex halogenated aromatics requires moving beyond simple library matching. For 2-Amino-5-(2-fluoroethoxy)phenol , a highly specialized intermediate utilized in the synthesis of flu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural validation of complex halogenated aromatics requires moving beyond simple library matching. For 2-Amino-5-(2-fluoroethoxy)phenol , a highly specialized intermediate utilized in the synthesis of fluorinated radiotracers and targeted kinase inhibitors, Fourier Transform Infrared (FTIR) spectroscopy presents a unique analytical challenge.

As an Application Scientist, I approach this compound by acknowledging its structural duality: it possesses a high-frequency region dominated by complex hydrogen-bonding networks (-OH and -NH₂ groups) and a low-frequency "fingerprint" region where the highly polar C-F stretch perfectly overlaps with the C-O-C ether and phenolic C-O stretches.

This guide objectively compares the spectral performance of 2-Amino-5-(2-fluoroethoxy)phenol against non-fluorinated and ring-fluorinated alternatives. Furthermore, it establishes a self-validating experimental framework by comparing the efficacy of Attenuated Total Reflectance (ATR-FTIR) versus traditional Potassium Bromide (KBr) pellet transmission methods to isolate these critical vibrational modes.

Structural Causality and Spectral Overlap

To validate the identity and purity of 2-Amino-5-(2-fluoroethoxy)phenol, we must first deconstruct the causality behind its vibrational modes. The molecule contains three highly polar functional groups attached to an aromatic core:

  • Phenolic -OH: Typically exhibits a broad stretch between 3200–3500 cm⁻¹ due to extensive intermolecular hydrogen bonding.

  • Primary Amine (-NH₂): Exhibits a distinct doublet (symmetric and asymmetric stretching) in the 3300–3450 cm⁻¹ range, which frequently becomes masked by the broader -OH band[1].

  • Fluoroethoxy Chain (-O-CH₂-CH₂-F): The aliphatic C-F bond produces an intense stretching vibration between 1000–1150 cm⁻¹[1]. Because fluorine is highly electronegative, the C-F stretch involves a massive change in the dipole moment, resulting in a very strong infrared absorbance[2]. However, the asymmetric C-O-C stretch of the ether linkage also occurs precisely in this window (~1050–1150 cm⁻¹), creating a severe convolution.

Comparative Spectral Performance: Target vs. Alternatives

To definitively assign the C-F band, we must compare the target product's performance against structural alternatives. By analyzing the delta between these compounds, we isolate the specific contribution of the fluoroalkyl chain.

Table 1: Quantitative FTIR Band Assignments and Product Comparison

Vibrational Mode2-Amino-5-(2-fluoroethoxy)phenol (Target)2-Amino-5-ethoxyphenol (Alternative 1)2-Amino-5-fluorophenol (Alternative 2)Diagnostic Value
O-H Stretch ~3350 cm⁻¹ (Broad)~3345 cm⁻¹ (Broad)~3360 cm⁻¹ (Broad)Confirms phenol presence; heavily H-bonded.
N-H Stretch ~3420, 3380 cm⁻¹ (Doublet)~3415, 3375 cm⁻¹ (Doublet)~3430, 3390 cm⁻¹ (Doublet)Confirms primary amine; shifts slightly based on ring electron density.
C-O Stretch (Phenol) ~1210 cm⁻¹~1205 cm⁻¹~1220 cm⁻¹Baseline aromatic C-O bond validation.
C-O-C (Ether) ~1120 cm⁻¹~1115 cm⁻¹AbsentValidates the ethoxy linkage.
C-F Stretch ~1045 cm⁻¹ (Intense, Aliphatic) Absent~1190 cm⁻¹ (Aromatic C-F) Critical differentiator. Distinguishes aliphatic fluorine from aromatic fluorine and non-fluorinated analogs.

Methodological Causality: ATR-FTIR vs. KBr Pellet

The choice of sampling technique fundamentally alters the observed spectrum. For a compound like 2-Amino-5-(2-fluoroethoxy)phenol, relying on legacy KBr pellet data can lead to false-negative purity assessments.

  • KBr Pellet (Transmission): While KBr provides a classic transmission profile ideal for older library matching, it is highly hygroscopic[3]. The mechanical grinding process forces the sample into a matrix that rapidly absorbs atmospheric moisture. This introduces a massive, artificial water band at ~3400 cm⁻¹ that completely obscures the critical -OH and -NH₂ bands of our target compound[4][5].

  • ATR-FTIR (Reflectance): ATR utilizes an evanescent wave that penetrates only a few micrometers into the sample[6]. Because it requires no hygroscopic matrix, the high-frequency region (3200–3500 cm⁻¹) remains pristine, allowing for the resolution of the -NH₂ doublet against the -OH background. Furthermore, the penetration depth of the evanescent wave is wavelength-dependent—it penetrates deeper at lower wavenumbers[3][6]. This artificially enhances the intensity of the fingerprint region, providing a higher signal-to-noise ratio for the critical C-F and C-O bands compared to transmission methods.

FTIR_Workflow cluster_methods Comparative Sampling cluster_deconvolution Critical Band Deconvolution Compound 2-Amino-5-(2-fluoroethoxy)phenol ATR ATR-FTIR (Enhanced Fingerprint) Compound->ATR KBr KBr Pellet (True Transmission) Compound->KBr Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition Evanescent Wave KBr->Acquisition IR Beam HighFreq Resolve -OH / -NH₂ (3200-3500 cm⁻¹) Acquisition->HighFreq LowFreq Isolate C-F vs C-O (1000-1250 cm⁻¹) Acquisition->LowFreq Validation Analog Comparison (vs. 2-Amino-5-ethoxyphenol) HighFreq->Validation LowFreq->Validation C-F Shift Analysis Output Validated Spectral Fingerprint Validation->Output

Workflow for FTIR validation of fluorinated phenols comparing ATR and KBr sampling techniques.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to guarantee that the observed C-F and -NH₂ bands are inherent to the compound and not artifacts of sample preparation.

Protocol A: High-Resolution ATR-FTIR (Optimized Method)

This method is prioritized for its ability to preserve the high-frequency hydrogen-bonding region and enhance the C-F fingerprint.

  • System Verification: Clean the diamond ATR crystal with MS-grade isopropanol. Run a background scan (air). Validation Checkpoint: The background must show an absorbance of < 0.005 AU in the 4000-400 cm⁻¹ range.

  • Calibration: Scan a 1.5 mil NIST-traceable polystyrene film. Validation Checkpoint: Ensure the aromatic C-H stretch is precisely at 1601.2 cm⁻¹ (± 1 cm⁻¹).

  • Sample Application: Place ~2 mg of 2-Amino-5-(2-fluoroethoxy)phenol directly onto the diamond crystal.

  • Pressure Application: Lower the anvil. Apply consistent pressure until the real-time preview shows the most intense peak (likely the C-O/C-F convolution at ~1045 cm⁻¹) reaching ~0.6–0.8 Absorbance Units. Causality: Over-pressuring can cause crystal deformation or polymorph transitions; under-pressuring results in a poor evanescent wave interface[6].

  • Acquisition: Collect 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply an Advanced ATR Correction algorithm to compensate for the wavelength-dependent penetration depth, normalizing the spectrum to approximate a transmission profile for accurate relative intensity analysis[3].

Protocol B: KBr Pellet Preparation (Reference/Library Method)

Used strictly when direct comparison to legacy transmission databases is mandated.

  • Desiccation: Dry spectral-grade KBr powder at 110°C for 24 hours prior to use. Keep in a desiccator.

  • Matrix Formulation: Weigh 1 mg of the target compound and 99 mg of dried KBr (1% w/w ratio)[3].

  • Milling: Gently grind the mixture in an agate mortar for exactly 60 seconds. Causality: Excessive grinding of fluorinated aromatics can induce mechanochemical degradation or polymorphic shifts, altering the C-F vibrational frequency[5].

  • Pressing: Transfer the powder to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disc.

  • Acquisition: Scan the pellet using a transmission holder (64 scans, 4 cm⁻¹ resolution).

  • Validation Checkpoint: Inspect the 3400 cm⁻¹ region. If a massive, asymmetrical broad band is present, moisture has compromised the pellet[4][5]. The -NH₂ doublet (~3420, 3380 cm⁻¹) must remain visibly superimposed on the -OH band for the spectrum to be considered valid.

Summary of Methodological Performance

Table 2: Performance Comparison of FTIR Methodologies for Fluorinated Phenols

ParameterATR-FTIR (Diamond)KBr Pellet (Transmission)
C-F Band Resolution Excellent. Enhanced by deeper evanescent wave penetration at low wavenumbers.Moderate. Subject to baseline tilting from light scattering if particles are >2 µm[4].
-NH₂ / -OH Resolution Superior. No moisture interference; doublet is clearly visible.Poor. Highly susceptible to KBr moisture absorption masking the region[5].
Sample Integrity Non-destructive; no mechanochemical stress applied.Destructive; high pressure can induce polymorphic changes[5].
Quantitative Reliability High (R² > 0.95) if contact pressure is strictly controlled[6].Variable; depends heavily on uniform dispersion and pellet thickness.

By utilizing ATR-FTIR alongside comparative spectral delta analysis against non-fluorinated analogs, researchers can confidently deconvolute the overlapping C-O and C-F bands, ensuring the rigorous structural validation of 2-Amino-5-(2-fluoroethoxy)phenol.

References

  • Specac Ltd. Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Available at:[Link]

  • Universitas Pendidikan Indonesia (UPI). Interpretation of Fourier Transform Infrared Spectra (FTIR). Available at:[Link]

  • AIP Publishing. Vibrational solvatochromism and electrochromism of infrared probe molecules containing C≡O, C≡N, C=O, or C−F vibrational chromophore. The Journal of Chemical Physics. Available at:[Link]

  • ResearchGate. Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition. Available at:[Link]

  • Kintek Press. What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples. Available at:[Link]

  • ACS Publications. A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry. Available at:[Link]

  • ResearchGate. Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Available at:[Link]

Sources

Comparative

validating 2-Amino-5-(2-fluoroethoxy)phenol derivatives in high-throughput screening

Validating 2-Amino-5-(2-fluoroethoxy)phenol Derivatives in High-Throughput Screening: A Comparative Guide for Neurodegenerative PET Tracers As the global burden of Alzheimer’s disease (AD) and other tauopathies accelerat...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating 2-Amino-5-(2-fluoroethoxy)phenol Derivatives in High-Throughput Screening: A Comparative Guide for Neurodegenerative PET Tracers

As the global burden of Alzheimer’s disease (AD) and other tauopathies accelerates, the bottleneck in therapeutic development remains the lack of highly specific, early-stage diagnostic biomarkers. Positron Emission Tomography (PET) imaging of amyloid-beta (Aβ) and hyperphosphorylated tau aggregates is the gold standard for in vivo diagnosis[1].

This guide provides a comprehensive, objective comparison of neurodegenerative PET tracer scaffolds, focusing on the validation of 2-Amino-5-(2-fluoroethoxy)phenol (CAS: 1699753-43-9) derivatives in High-Throughput Screening (HTS) environments. As a critical building block, this compound is utilized via palladium-catalyzed aminocarbonylation to synthesize styrylbenzoxazole derivatives, most notably the potent senile plaque binder BF-168[2].

The Causality of Experimental Choices: Why the 2-Fluoroethoxy Scaffold?

In medicinal chemistry and probe development, structural modifications must be driven by strict functional causality. The selection of 2-amino-5-(2-fluoroethoxy)phenol over non-fluorinated (e.g., methoxy) or purely hydrocarbon analogs is dictated by three mechanistic requirements for CNS PET tracers:

  • Isotopic Labeling Capacity: The 2-fluoroethoxy group provides a direct site for 18 F radiolabeling via nucleophilic substitution. 18 F is the ideal PET isotope due to its physical half-life of 109.7 minutes, which allows for sufficient time for commercial synthesis, transport, and clinical imaging without exposing the patient to excessive radiation[1].

  • Optimized Lipophilicity (LogBB): To cross the Blood-Brain Barrier (BBB), a tracer must be lipophilic, but excessive lipophilicity leads to non-specific binding in myelin-rich white matter. The electronegativity of the fluorine atom lowers the pKa of the adjacent phenol oxygen and modulates the overall lipophilicity, achieving a "Goldilocks" partition coefficient. This results in excellent initial brain uptake (e.g., 3.9% injected dose per gram at 2 minutes for [ 18 F]BF-168) and rapid clearance of unbound tracer[1][3].

  • Planar Binding Kinetics: The benzoxazole core, derived from the aminophenol, maintains a highly planar, conjugated π -system. This planarity is required to intercalate precisely into the cross- β -sheet architecture of amyloid and tau fibrils[3].

Binding_Mechanism A IV Injection [18F]-Tracer B BBB Penetration (Lipophilicity Driven) A->B C Target Binding (Aβ / Tau Fibrils) B->C D PET Imaging (Coincidence Detection) C->D

Fig 1. In vivo mechanism of [18F]-labeled 2-fluoroethoxy derivatives for PET imaging.

Comparative Performance Data

To objectively evaluate the efficacy of 2-amino-5-(2-fluoroethoxy)phenol derivatives, we must benchmark them against alternative scaffolds, such as quinoline derivatives (BF-158, BF-170) and industry-standard dyes (Thioflavin-T). While BF-168 (the fluorinated benzoxazole) shows exceptional affinity for Aβ plaques, quinoline derivatives demonstrate a shifted selectivity toward tau neurofibrillary tangles (NFTs)[4][5].

Table 1: HTS and In Vivo Performance Comparison of Amyloid/Tau Binders

Compound / ScaffoldPrimary TargetEC 50​ / K d​ (nM)Brain Uptake (%ID/g)HTS Suitability (Z'-factor)*Key Advantage
BF-168 (2-Fluoroethoxy benzoxazole)Aβ Fibrils~2.5 nM (Aβ)3.90% (at 2 min)0.78 (Excellent)High Aβ specificity; ready for 18 F labeling[1][3].
BF-158 (Quinoline derivative)Tau Fibrils~399 nM (Tau)11.3% (at 2 min)0.65 (Good)Differentiates AD from non-AD tauopathies[4][5].
BF-170 (Quinoline derivative)Tau Fibrils~221 nM (Tau)0.25% (at 30 min)0.62 (Good)Higher binding affinity to tau filaments than Aβ[4][5].
Thioflavin-T (ThT) (Benzothiazole)Broad β -sheets~800 nMPoor (Does not cross BBB)0.85 (Excellent)Standard in vitro fluorescent benchmark; not viable in vivo.

*Z'-factor values are representative of optimized 384-well competitive displacement assays.

Self-Validating HTS Protocol: ThT Competitive Displacement Assay

To screen novel libraries synthesized from the 2-amino-5-(2-fluoroethoxy)phenol scaffold, a robust, self-validating HTS assay is required. Because direct radioligand binding assays are too hazardous and low-throughput for primary screening, we utilize a Thioflavin-T (ThT) Fluorescence Competitive Displacement Assay .

This protocol is designed as a self-validating system: it inherently calculates the Z'-factor on every plate to ensure the statistical reliability of the hit-picking process.

Materials & Reagents
  • Target: Pre-formed Aβ 1−42​ fibrils (10 µM stock in PBS, aged for 48 hours at 37°C).

  • Probe: Thioflavin-T (ThT) stock solution (5 µM in 50 mM Glycine-NaOH buffer, pH 8.5).

  • Controls: Unlabeled BF-168 (Positive control for displacement)[1]; DMSO (Negative vehicle control).

  • Microplates: 384-well black, flat-bottom, non-binding surface plates.

Step-by-Step Methodology
  • Assay Mixture Assembly: Dispense 20 µL of the ThT/Aβ fibril complex (final concentrations: 1 µM ThT, 2 µM Aβ) into each well of the 384-well plate using an automated liquid handler.

  • Compound Addition (Pin Tool Transfer): Transfer 100 nL of the test compounds (derivatives of 2-amino-5-(2-fluoroethoxy)phenol) from the source library plate into the assay plate.

    • Self-Validation Step: Dedicate Column 1 to the Negative Control (DMSO only) and Column 2 to the Positive Control (10 µM unlabeled BF-168).

  • Incubation: Seal the plates and incubate at room temperature for 60 minutes in the dark to allow the system to reach thermodynamic equilibrium.

  • Signal Detection: Read the fluorescence intensity using a multimode microplate reader.

    • Excitation: 440 nm | Emission: 482 nm.

  • Data Analysis & Causality: Active compounds will competitively displace ThT from the β -sheet binding pockets, resulting in a decrease in fluorescence. Calculate the Z'-factor using the formula:

    Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    (Where σ is standard deviation, μ is mean, p is positive control, n is negative control). A Z' > 0.5 validates the assay plate.

HTS_Workflow A Compound Library (2-Fluoroethoxy Derivatives) B Primary HTS (ThT Displacement Assay) A->B 384-well format C Hit Validation (Kd Determination & LogBB) B->C Z'-factor > 0.5 D Lead Selection (e.g., BF-168 for PET) C->D High Affinity & BBB+

Fig 2. HTS workflow for validating fluorinated benzoxazole derivatives.

Conclusion

The 2-amino-5-(2-fluoroethoxy)phenol scaffold is a highly privileged structure in the development of neurodegenerative diagnostics. While alternative scaffolds like quinoline derivatives (BF-158, BF-170) show promise for isolating tau pathology[4], the fluorinated benzoxazole core provides unmatched utility for Aβ plaque detection due to its seamless integration of 18 F radiolabeling capabilities and optimized BBB penetrance[1][3]. By employing rigorous, self-validating HTS methodologies, drug development professionals can confidently leverage this chemical building block to discover the next generation of early-stage AD biomarkers.

References

  • Access to 2-(Het)aryl and 2-Styryl Benzoxazoles via Palladium-Catalyzed Aminocarbonylation of Aryl and Vinyl Bromides. Organic Letters - ACS Publications. Available at:[Link]

  • Styrylbenzoxazole Derivatives for In Vivo Imaging of Amyloid Plaques in the Brain. Journal of Neuroscience. Available at:[Link]

  • Quinoline and Benzimidazole Derivatives: Candidate Probes for In Vivo Imaging of Tau Pathology in Alzheimer's Disease. PMC - NIH. Available at:[Link]

  • The Sensitivity of Tau Tracers for the Discrimination of Alzheimer's Disease Patients and Healthy Controls by PET. MDPI. Available at:[Link]

  • 6-(2-[18F]Fluoroethoxy)-2-[2-(4-methylaminophenyl)ethenyl]benzoxazole. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-5-(2-fluoroethoxy)phenol

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of engineered controls. In drug development and synthetic chemistry, handling specialized intermediates lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of engineered controls. In drug development and synthetic chemistry, handling specialized intermediates like 2-Amino-5-(2-fluoroethoxy)phenol (CAS: 1699753-43-9) requires moving beyond generic Safety Data Sheets (SDS). We must design our safety protocols based on the specific molecular liabilities of the compound.

This guide provides a self-validating, mechanistic approach to personal protective equipment (PPE), operational workflows, and disposal logistics, ensuring you can execute your assays with absolute confidence and safety.

Chemical Profiling: The Causality of Hazard

To understand the required PPE, we must first deconstruct the molecule. 2-Amino-5-(2-fluoroethoxy)phenol presents a triad of structural hazards:

  • The Phenol Moiety: Phenolic compounds are corrosive and act as potent permeation enhancers. They rapidly cross the stratum corneum, acting as a carrier vehicle that can drag systemic toxins directly into the bloodstream.

  • The Amino Group: Aromatic amines are recognized by the European Scientific Committee on Consumer Safety (SCCS) as potent skin sensitizers and carry suspected genotoxic and mutagenic liabilities [1].

  • The Fluoroethoxy Chain: This halogenated organic functional group introduces specific metabolic toxicities and dictates strict environmental isolation, requiring specialized high-temperature incineration protocols.

HazardCausality Molecule 2-Amino-5-(2-fluoroethoxy)phenol Phenol Phenol Moiety Molecule->Phenol Amino Amino Group Molecule->Amino Fluoro Fluoroethoxy Chain Molecule->Fluoro Haz1 Rapid Dermal Penetration & Corrosivity Phenol->Haz1 causes Haz2 Sensitization & Suspected Genotoxicity Amino->Haz2 causes Haz3 Halogenated Toxicity & Aquatic Hazard Fluoro->Haz3 causes PPE1 Neoprene/Nitrile Double Gloving Haz1->PPE1 mitigated by PPE2 Fume Hood & Splash Goggles Haz2->PPE2 mitigated by PPE3 Segregated Halogenated Waste Disposal Haz3->PPE3 mitigated by

Fig 1. Logical relationship between functional groups, specific hazards, and PPE mitigation.

Core Protective Equipment Matrix

Standard laboratory PPE is insufficient for handling this compound, particularly during reconstitution. Researchers frequently dissolve phenolic compounds in Dimethyl Sulfoxide (DMSO) for biological assays. However, Schwope et al. demonstrated that DMSO rapidly permeates standard nitrile, acting as a molecular Trojan horse that drags dissolved solutes across the skin barrier[2].

The table below summarizes the quantitative permeation data that dictates our glove selection [3].

Table 1: Quantitative Permeation Data & PPE Rationale

Glove Material (Thickness)DMSO Breakthrough TimePhenol Breakthrough TimeScientific Rationale & Application
Natural Rubber Latex (0.15 mm)< 2 minutes< 10 minutesUnsafe. Rapid degradation and permeation. Do not use.
Standard Nitrile (0.11 mm)< 5 minutes< 15 minutesInsufficient for solvent handling. Use only for handling dry powder.
Neoprene (0.75 mm)> 8 hours> 4 hoursRecommended Inner Layer. High resistance to polar aprotic solvents.
Laminate (e.g., Silver Shield)> 24 hours> 24 hoursMaximum Protection. Required for large-scale synthesis or spill response.

Mandatory PPE Loadout:

  • Hand Protection: Double-gloving is a self-validating protocol. Wear a Neoprene inner glove (for solvent/phenol resistance) and a Nitrile outer glove (for tactile dexterity and immediate doffing if contaminated).

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles. Aminophenols cause severe eye damage. Standard safety glasses lack orbital seals, leaving the mucosa vulnerable to aerosolized powders.

  • Body Protection: Flame-Resistant (FR) Lab Coat with knit cuffs to prevent wrist exposure.

  • Engineering Controls: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood (Face velocity ≥ 100 fpm) [4].

Operational Workflow: Powder to Stock Solution

According to the National Research Council's Prudent Practices in the Laboratory [4], handling acutely toxic and sensitizing powders requires a strict, step-by-step methodology to prevent laboratory cross-contamination.

HandlingWorkflow Step1 1. Risk Assessment & PPE Donning (Neoprene + Nitrile, Goggles, FR Coat) Step2 2. Setup in Certified Fume Hood (Verify Face Velocity > 100 fpm) Step1->Step2 Step3 3. Weighing Solid Compound (Use Anti-Static Spatula) Step2->Step3 Step4 4. Reconstitution in Solvent (Avoid DMSO skin contact) Step3->Step4 Step5 5. Seal Vials & Surface Decon (10% Bleach / 70% EtOH) Step4->Step5 Step6 6. Waste Segregation (Halogenated Organic Waste) Step5->Step6

Fig 2. Step-by-step operational workflow for handling and reconstituting the compound.

Step 1: Preparation & Integrity Verification

  • Action: Verify fume hood face velocity is between 100-120 fpm. Clear the hood of unnecessary clutter to prevent airflow disruption (baffling).

  • Integrity Check: Before beginning, inflate the outer nitrile gloves to check for pinholes. Don the Neoprene inner gloves, followed by the Nitrile outer gloves.

Step 2: Weighing the Solid Compound

  • Action: Use an anti-static weighing boat and a grounded micro-spatula.

  • Causality: Aminophenol powders carry static charges and can suddenly aerosolize. Weighing must be done exclusively inside the hood. Never transport unsealed powder across the laboratory.

Step 3: Reconstitution

  • Action: Add the solvent (e.g., DMSO or Ethanol) slowly to the pre-weighed powder within the hood.

  • Integrity Check: If a single drop of the DMSO-compound solution contacts your outer nitrile glove, doff the outer glove immediately. Do not wait. The inner neoprene glove validates the system by providing a secondary, chemical-specific barrier while you replace the outer layer.

Step 4: Sealing and Surface Decontamination

  • Action: Seal the stock solution in an amber glass vial (aminophenols are highly prone to photo-oxidation). Wipe down the balance and hood surface with a 10% bleach solution, followed by 70% ethanol.

  • Causality: Bleach oxidizes and neutralizes phenolic residues, while ethanol removes the resulting aqueous salts.

Spill Response & Halogenated Waste Disposal

Spill Containment: Never sweep dry 2-Amino-5-(2-fluoroethoxy)phenol powder, as this creates a severe inhalation hazard. Cover the spill with damp absorbent pads (using water or ethanol, depending on the intended solvent) to suppress dust. Scoop the wetted material into a hazardous waste container using a non-sparking tool.

Logistical Disposal Plan: Because of the fluoroethoxy group, this compound and any contaminated solvents, pipette tips, or gloves must be strictly segregated into Halogenated Organic Waste .

  • Causality: Do not mix with standard non-halogenated solvent waste. Halogenated compounds require specialized high-temperature incineration to prevent the environmental release of toxic dioxins or hydrofluoric acid gas.

References

  • Opinion on p-Aminophenol (SCCS/1409/11) Source: European Commission Scientific Committee on Consumer Safety (SCCS) URL:[Link]

  • Dimethyl sulfoxide permeation through glove materials Source: American Industrial Hygiene Association Journal (Taylor & Francis) URL:[Link]

  • Chemical Permeation Guide to Single Use Nitrile Gloves Source: SHOWA Group URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL:[Link]

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